Semaglutide Main Chain (9-37)
Description
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Properties
Molecular Formula |
C142H218N38O45 |
|---|---|
Molecular Weight |
3177.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H218N38O45/c1-16-72(10)113(138(223)159-75(13)118(203)166-97(58-81-60-152-85-34-24-23-33-83(81)85)128(213)168-93(54-69(4)5)129(214)177-111(70(6)7)136(221)165-87(37-28-52-151-142(148)149)121(206)154-61-103(188)160-86(36-27-51-150-141(146)147)120(205)156-64-110(199)200)179-130(215)95(55-78-29-19-17-20-30-78)169-125(210)91(45-49-108(195)196)164-124(209)88(35-25-26-50-143)162-117(202)74(12)157-116(201)73(11)158-123(208)90(43-46-102(145)187)161-104(189)62-155-122(207)89(44-48-107(193)194)163-126(211)92(53-68(2)3)167-127(212)94(57-80-38-40-82(186)41-39-80)170-133(218)99(65-181)173-135(220)101(67-183)174-137(222)112(71(8)9)178-132(217)98(59-109(197)198)171-134(219)100(66-182)175-140(225)115(77(15)185)180-131(216)96(56-79-31-21-18-22-32-79)172-139(224)114(76(14)184)176-105(190)63-153-119(204)84(144)42-47-106(191)192/h17-24,29-34,38-41,60,68-77,84,86-101,103,111-115,152,160,181-186,188H,16,25-28,35-37,42-59,61-67,143-144H2,1-15H3,(H2,145,187)(H,153,204)(H,154,206)(H,155,207)(H,156,205)(H,157,201)(H,158,208)(H,159,223)(H,161,189)(H,162,202)(H,163,211)(H,164,209)(H,165,221)(H,166,203)(H,167,212)(H,168,213)(H,169,210)(H,170,218)(H,171,219)(H,172,224)(H,173,220)(H,174,222)(H,175,225)(H,176,190)(H,177,214)(H,178,217)(H,179,215)(H,180,216)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H4,146,147,150)(H4,148,149,151)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98?,99-,100-,101-,103?,111-,112-,113-,114-,115-/m0/s1 |
InChI Key |
MHPLSJHEMXWXCB-IBLXUXSYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Semaglutide Main Chain (9-37)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of the Semaglutide (B3030467) main chain (9-37), a crucial intermediate in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
The Semaglutide main chain (9-37), also referred to as Semapeptide, is a 29-amino acid polypeptide that serves as the foundational structure for the synthesis of Semaglutide.[1] Its chemical characteristics are pivotal for its synthesis, purification, and eventual modification to the final active pharmaceutical ingredient.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C142H216N38O45 | [2][3] |
| Molecular Weight | 3175.46 g/mol | [2] |
| Amino Acid Sequence | Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly | [2] |
| Sequence (Single Letter) | EGTFTSDVSSYLEGQAAKEFIAWLVRGRG | [2] |
| Isoelectric Point (pI) | ~4.8 | [4] |
| Solubility | Soluble in water at 25 mg/mL with pH adjustment to 10 using NH4OH. Slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL) and water (0.1-1 mg/mL) without pH adjustment. | [2][3] |
| Appearance | White to off-white solid/lyophilized powder. | [2][5] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of the Semaglutide main chain (9-37). As a peptide, it is susceptible to degradation through processes such as oxidation, hydrolysis, and aggregation.[6]
Storage Recommendations:
-
Powder: For long-term stability, the lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -80°C for up to two years or -20°C for up to one year.[2]
-
In Solvent: Once dissolved, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[2]
Factors such as pH and temperature can significantly impact the stability of the peptide in solution. A preformulation study on Semaglutide indicated that its stability is influenced by pH, temperature, and buffer strength.[7] While specific data for the main chain (9-37) is not extensively published, it is reasonable to infer that similar dependencies exist. The isoelectric point of approximately 4.8 suggests that the peptide will have its lowest solubility at this pH, which can increase the propensity for aggregation.[4]
Biological Context: The GLP-1 Receptor Signaling Pathway
Semaglutide, the final drug product derived from the main chain (9-37), functions as a GLP-1 receptor agonist.[8] Understanding the GLP-1 receptor signaling pathway is therefore essential to appreciate the biological significance of this peptide's core structure. The binding of a GLP-1 agonist to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, primarily activates the Gαs protein subunit.[9] This initiates a signaling cascade that has multiple downstream effects, including the enhancement of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[2][9]
Below is a diagram illustrating the simplified GLP-1 receptor signaling pathway.
Figure 1: Simplified GLP-1 Receptor Signaling Pathway
Experimental Protocols
The synthesis and characterization of the Semaglutide main chain (9-37) involve standard peptide chemistry techniques. Below are representative protocols for its synthesis, purification, and analysis.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides of this length.[10] The Fmoc/tBu strategy is commonly employed.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for a C-terminally amidated peptide, though Semaglutide main chain is C-terminal acid) or a suitable resin for C-terminal acid.
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution in DMF (e.g., 20%)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF. This is typically done twice. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. This activated amino acid is then added to the resin and allowed to react to form a peptide bond.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence until the full 29-amino acid chain is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation and Collection: The cleaved peptide is precipitated with cold diethyl ether, and the crude peptide is collected by centrifugation and decantation.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reverse-phase HPLC (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C8 or C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Methodology:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often containing mobile phase A.
-
Chromatography: The sample is injected onto the HPLC column. A gradient of increasing mobile phase B is used to elute the peptide.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC. Fractions with the desired purity (typically >95% or >98%) are pooled.[3]
-
Lyophilization: The pooled, pure fractions are lyophilized to obtain the final peptide as a powder.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
Materials:
-
Purified peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)
Methodology:
-
Sample Preparation: The purified peptide is prepared according to the requirements of the mass spectrometer.
-
Data Acquisition: The mass spectrum of the peptide is acquired.
-
Data Analysis: The observed molecular weight is compared to the theoretical molecular weight calculated from the amino acid sequence. The experimental mass should be consistent with the theoretical mass.
The following diagram illustrates a typical workflow for the synthesis and characterization of the Semaglutide main chain (9-37).
Figure 2: Experimental Workflow for Peptide Synthesis
Conclusion
The Semaglutide main chain (9-37) is a polypeptide of significant interest in the pharmaceutical industry. A thorough understanding of its chemical properties, including its molecular characteristics, stability, and the biological pathways it influences, is fundamental for its successful synthesis, handling, and subsequent conversion into the potent therapeutic agent, Semaglutide. The experimental protocols outlined in this guide provide a framework for the production and quality control of this important peptide intermediate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. US20230332200A1 - A process for the preparation of semaglutide and semapeptide - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Semaglutide Main Chain (9-37) - Labchem Catalog [labchem.com.my]
The Genesis of a Metabolic Titan: A Technical Guide to the Discovery and Evolution of Semaglutide's Precursor Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Semaglutide (B3030467), a potent long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, represents a paradigm shift in the management of type 2 diabetes and obesity. Its development was not a singular breakthrough but an iterative process of rational drug design, building upon decades of research into the therapeutic limitations of native GLP-1. This technical guide delineates the historical and scientific journey from the discovery of GLP-1 to the chemical innovations that first produced its predecessor, liraglutide (B1674861), and culminated in the optimized structure of semaglutide. We will explore the key chemical modifications, the experimental methodologies employed to validate them, and the resultant pharmacokinetic and pharmacodynamic profiles that underpin its clinical success.
Introduction: The Challenge of Native GLP-1
The story of semaglutide begins with the endogenous incretin (B1656795) hormone, Glucagon-Like Peptide-1 (GLP-1). Secreted by intestinal L-cells post-prandially, GLP-1 is a key regulator of glucose homeostasis. Its therapeutic potential was recognized in the 1980s following its discovery and characterization by researchers including Jens Juul Holst and Joel Habener.[1] Native GLP-1 exerts its effects by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[2]
However, the therapeutic application of native GLP-1 was severely hampered by its exceptionally short in-vivo half-life of only 1-2 minutes.[][4] This rapid inactivation is primarily due to two mechanisms:
-
Enzymatic Degradation: Rapid cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4).[5]
-
Renal Clearance: Fast elimination through the kidneys.[5]
This necessitated a quest for a long-acting GLP-1 analogue that could resist degradation and persist in circulation, making it a viable therapeutic agent.
The Precursor Breakthrough: Liraglutide and Acylation
The first major leap in overcoming GLP-1's limitations came with the development of liraglutide by a team at Novo Nordisk.[1] The core innovation was the application of fatty acid acylation to prolong the peptide's half-life.
Core Modification Strategy
The strategy involved attaching a C16 fatty acid (palmitic acid) via a glutamic acid linker to the lysine (B10760008) residue at position 26 of the GLP-1 backbone.[6][7][8] This modification enabled liraglutide to reversibly bind to serum albumin, the most abundant protein in blood plasma.[9][10] This albumin-binding acted as a circulating reservoir, protecting liraglutide from both DPP-4 degradation and rapid renal clearance, thereby extending its half-life to approximately 13 hours.[6]
Experimental Validation Protocol: Albumin Binding Affinity Assay
To quantify the success of the acylation strategy, albumin binding affinity was a critical parameter. While specific proprietary protocols are not public, a standard methodology involves surface plasmon resonance (SPR) or fluorescence-based assays.
Objective: To determine the binding kinetics and affinity (KD) of acylated GLP-1 analogues to human serum albumin (HSA).
General Protocol Outline:
-
Immobilization: Purified HSA is immobilized on a sensor chip surface (e.g., a CM5 chip in an SPR system).
-
Analyte Injection: A series of known concentrations of the GLP-1 analogue (e.g., liraglutide) are flowed over the sensor chip surface.
-
Binding Measurement: The interaction is monitored in real-time by detecting changes in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
Kinetic Analysis: Association rates (ka) and dissociation rates (kd) are measured from the sensorgram data.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates higher binding affinity.
-
Control: A non-acylated version of the peptide is used as a negative control to demonstrate that binding is dependent on the fatty acid moiety.
This experimental approach confirmed that acylation conferred a high affinity for albumin, a key factor in achieving a prolonged pharmacokinetic profile.[7]
The Evolution to Semaglutide: Optimizing for Potency and Duration
Building on the principles established with liraglutide, researchers at Novo Nordisk sought to create a next-generation analogue with an even longer half-life suitable for once-weekly dosing. This led to the development of semaglutide through three critical structural modifications.[6][11]
Key Structural Modifications from Liraglutide
-
Enhanced DPP-4 Resistance: The alanine (B10760859) at position 8 was substituted with 2-aminoisobutyric acid (Aib).[1][6] The steric hindrance provided by the Aib residue makes the peptide backbone highly resistant to cleavage by DPP-4.
-
Strengthened Albumin Binding: The C16 fatty acid was replaced with a longer C18 diacid moiety. This diacid chain is attached to the lysine at position 26 via a hydrophilic short polyethylene (B3416737) glycol (PEG)-type linker and a glutamic acid spacer.[1][11] This modification significantly enhances albumin binding affinity compared to liraglutide.
-
Prevention of Mispairing: The lysine at position 34 was substituted with arginine (Arg).[1][6] This prevents the C18 diacid side chain from being incorrectly attached to this position during synthesis, ensuring product consistency.
These combined modifications resulted in a molecule with 94% homology to human GLP-1 and a dramatically extended half-life of approximately 165 hours (7 days).[1][6]
Table 1: Structural Comparison of GLP-1 Analogues
| Peptide | Position 8 Modification | Position 26 Modification | Position 34 Modification | Resulting Half-Life |
| Native GLP-1 | Alanine | Lysine | Lysine | ~2 minutes[4] |
| Liraglutide | Alanine | Lysine acylated with C16 fatty acid | Arginine | ~13 hours[6] |
| Semaglutide | 2-Aminoisobutyric acid (Aib) | Lysine acylated with C18 diacid via linker | Arginine | ~165 hours[1] |
Development and Synthesis Workflow
The development of semaglutide followed a logical progression from identifying the limitations of its predecessors to targeted chemical optimization and rigorous testing.
Mechanism of Action and Signaling Pathway
Semaglutide functions as a full agonist at the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[12] The binding of semaglutide to GLP-1R, primarily on pancreatic beta cells, initiates a cascade of intracellular events.[12][13]
The primary signaling pathway is mediated by the Gαs subunit of the G-protein, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[12][13] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote the exocytosis of insulin-containing granules in a glucose-dependent manner.[6][12]
Pharmacokinetic Profile
The structural modifications of semaglutide translate directly to a superior pharmacokinetic (PK) profile, enabling once-weekly subcutaneous administration. An oral formulation was later developed, which required co-formulation with an absorption enhancer, SNAC (sodium N-(8-[2-hydroxybenzoyl]amino)caprylate), to protect the peptide from gastric degradation and facilitate absorption.[14]
Experimental Protocol: Human Pharmacokinetic Study
PK parameters are determined in Phase I clinical trials involving healthy volunteers.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of semaglutide after a single dose.
General Protocol Outline:
-
Study Design: A single-center, randomized, placebo-controlled, single-dose escalation trial.[15]
-
Participants: A cohort of healthy adult subjects.
-
Administration: Subjects receive a single subcutaneous injection of semaglutide at a specific dose or a matching placebo.
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168 hours, and then weekly).
-
Bioanalysis: Plasma concentrations of semaglutide are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Concentration-time data are used to calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters of Semaglutide
| Parameter | Subcutaneous Semaglutide | Oral Semaglutide |
| Bioavailability | 89%[16] | ~0.8-1% (with SNAC)[17] |
| Time to Tmax | 1 to 3 days[16] | ~1 hour post-dose |
| Half-life (t1/2) | ~1 week (165-184 hours)[1] | ~1 week (after absorption) |
| Metabolism | Proteolytic cleavage of the peptide backbone[18] | Proteolytic cleavage of the peptide backbone[18] |
| Binding to Albumin | >99% | >99% |
Oral Absorption Mechanism: The Role of SNAC
The development of an oral formulation required overcoming the barriers of enzymatic degradation and poor permeability in the gastrointestinal tract. The solution was the co-formulation with SNAC.
Mechanism:
-
Localized pH Buffering: Upon tablet erosion in the stomach, SNAC acts as a local buffer, transiently increasing the pH in the microenvironment around the semaglutide molecule. This protects it from degradation by the acidic-pepsin environment.[14]
-
Enhanced Absorption: SNAC is believed to fluidize the lipid membrane of gastric epithelial cells and promote the monomerization of semaglutide, facilitating its transcellular absorption into the bloodstream.[14]
Conclusion
The journey from the fleeting existence of native GLP-1 to the once-weekly efficacy of semaglutide is a landmark achievement in peptide drug development. It is a testament to the power of iterative, rational design, where each precursor molecule provided the foundation for subsequent innovation. The initial breakthrough of acylation in liraglutide paved the way for the multi-faceted optimization of semaglutide, which combined enhanced albumin binding with robust enzymatic resistance. This deep understanding of its molecular evolution, underpinned by rigorous experimental validation, is crucial for the scientists and researchers who will continue to build upon this legacy to develop the next generation of metabolic therapies.
References
- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Developments of glucagon like peptide-1 (GLP-1) and long-acting analogs in clinical and preclinical studies for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 7. The Discovery and Development of Liraglutide and Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 13. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 14. researchgate.net [researchgate.net]
- 15. Original Article [sciencehub.novonordisk.com]
- 16. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. go.drugbank.com [go.drugbank.com]
The Biological Function of Arg34GLP-1(9-37): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arg34GLP-1(9-37) is a C-terminal fragment of the modified glucagon-like peptide-1 (GLP-1) analogue, [Arg34]GLP-1(7-37). While its parent molecule is a potent agonist of the GLP-1 receptor (GLP-1R) and a precursor to the successful therapeutic agent semaglutide (B3030467), Arg34GLP-1(9-37) itself is generally considered to be biologically inactive as a GLP-1R agonist. This guide provides a comprehensive overview of the known biological functions of Arg34GLP-1(9-37), summarizing the available data, outlining relevant experimental protocols, and illustrating the key signaling pathways. The primary role of Arg34GLP-1(9-37) in the scientific literature is as a crucial intermediate in the chemical synthesis of long-acting GLP-1 analogues.
Introduction to GLP-1 and its Significance
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from intestinal L-cells in response to nutrient intake. It plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety. These multifaceted actions make the GLP-1 receptor a prime target for the treatment of type 2 diabetes and obesity.
The therapeutic potential of native GLP-1 is limited by its short half-life of less than two minutes in circulation. This rapid inactivation is primarily due to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal dipeptide, resulting in the formation of GLP-1(9-36)amide or GLP-1(9-37). These N-terminally truncated metabolites exhibit significantly reduced affinity for the GLP-1R and are generally considered inactive or to act as weak antagonists.
To overcome this limitation, numerous long-acting GLP-1 analogues have been developed. One successful strategy involves amino acid substitutions to confer resistance to DPP-IV degradation and the addition of a fatty acid moiety to promote binding to serum albumin, thereby extending the circulating half-life. Semaglutide, a highly effective once-weekly treatment for type 2 diabetes and obesity, is a prime example of this approach. Arg34GLP-1(9-37) serves as a key building block in the synthesis of semaglutide and related analogues.
Biological Activity of Arg34GLP-1(9-37)
The N-terminal region of GLP-1 is critical for its agonist activity at the GLP-1R. The removal of the first two amino acids, as is the case in GLP-1(9-37), results in a dramatic loss of biological function.
Receptor Binding and Functional Activity
Direct quantitative data on the binding affinity and functional activity of Arg34GLP-1(9-37) at the GLP-1R are scarce in publicly available literature. However, studies on the closely related native fragment, GLP-1(9-37), consistently demonstrate a significant reduction in receptor interaction and a lack of agonist activity. It is widely reported that DPP-IV-generated metabolites of GLP-1, such as GLP-1(9-37), do not bind with high affinity to the GLP-1 receptor and may exhibit weak antagonist properties only at high concentrations.
A study investigating the in vivo effects of GLP-1 cleavage products in diabetic mice found that overexpression of GLP-1(9-37) had no effect on glucose metabolism, in stark contrast to the potent glucose-lowering effects of a DPP-IV-resistant GLP-1 analogue[1]. This provides strong evidence for the lack of significant GLP-1R agonism by GLP-1(9-37) in a physiological setting.
While direct agonist activity is largely absent, the Arg34GLP-1(9-37) fragment has been utilized as a structural scaffold for the development of novel GLP-1R agonists. In these instances, various N-terminal modifications are appended to the (9-37) sequence to restore or enhance receptor binding and activation.
It is noteworthy that a patent for a method of preparing target polypeptides mentions an in vitro activity assay for Arg34-GLP-1(9-37) using recombinant CHO-K1-CRE-GLP1R cells to determine an EC50 value[2]. However, the specific quantitative results of this assay are not detailed in the publicly accessible document.
Summary of Biological Function
Based on the available evidence, the biological function of Arg34GLP-1(9-37) can be summarized as follows:
-
Lack of significant GLP-1R Agonist Activity: Due to the N-terminal truncation, it does not effectively activate the GLP-1 receptor to stimulate downstream signaling pathways involved in insulin secretion and glucose metabolism.
-
Potential Weak Antagonist Activity: At high concentrations, it may act as a weak antagonist at the GLP-1R, though the physiological relevance of this is likely minimal.
-
Synthetic Intermediate: Its primary and well-documented role is as a key intermediate in the chemical and semi-recombinant synthesis of long-acting GLP-1 analogues like semaglutide.
Quantitative Data
| Compound | Receptor Binding Affinity (IC50/Ki) | Functional Potency (EC50) |
| GLP-1(7-37) | Low nM range | Low pM to low nM range |
| GLP-1(9-37) | Significantly reduced affinity (µM range or higher) | Generally considered inactive as an agonist |
| Arg34GLP-1(9-37) | Data not publicly available | Data not publicly available |
Experimental Protocols
The characterization of the biological activity of GLP-1 analogues typically involves a combination of receptor binding and functional assays. The following are detailed methodologies for key experiments.
GLP-1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GLP-1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor in appropriate growth medium supplemented with fetal bovine serum and a selection antibiotic.
-
Grow cells to confluency, wash with phosphate-buffered saline (PBS), and harvest by scraping.
-
Homogenize the cells in a cold buffer (e.g., 25 mM HEPES, pH 7.4, containing protease inhibitors) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay Protocol:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1(7-36)amide), and varying concentrations of the unlabeled test compound (e.g., Arg34GLP-1(9-37)).
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GLP-1.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
GLP-1 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
-
Cell Culture:
-
Seed CHO-K1 or HEK293 cells stably expressing the human GLP-1R into 96-well plates and grow to near confluency.
-
-
cAMP Assay Protocol:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (e.g., Arg34GLP-1(9-37)) or a known GLP-1R agonist (positive control) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Construct a dose-response curve and calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical GLP-1 receptor signaling pathway and a typical experimental workflow for assessing the biological activity of a compound like Arg34GLP-1(9-37).
Caption: Canonical GLP-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Biological Characterization.
Conclusion
References
An In-Depth Technical Guide to the Structure-Activity Relationship of Semaglutide's Main Chain (9-37)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the semaglutide (B3030467) main chain, focusing on the peptide backbone from position 9 to 37. Semaglutide, a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has revolutionized the treatment of type 2 diabetes and obesity. Its enhanced pharmacokinetic and pharmacodynamic properties are a direct result of strategic modifications to the native GLP-1 (7-37) peptide. While the modifications at position 8 (Aib for DPP-4 resistance) and the acylation at position 26 are well-known, the contributions of the 9-37 main chain are crucial for receptor interaction and overall efficacy.
Core Structural Modifications and Their Significance
Semaglutide's design incorporates three key structural changes compared to native GLP-1, which collectively enhance its therapeutic profile.[1]
-
Substitution at Position 8: Alanine is replaced with α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. This modification sterically hinders the action of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades native GLP-1, thus prolonging the peptide's half-life.[2][3]
-
Acylation at Lysine (B10760008) 26: A C18 fatty diacid moiety is attached to the lysine at position 26 via a hydrophilic spacer. This modification facilitates the reversible binding of semaglutide to serum albumin, creating a circulating depot that protects it from renal clearance and further enzymatic degradation, leading to a significantly extended duration of action.[4][5]
-
Substitution at Position 34: Lysine is replaced with arginine to prevent the incorrect attachment of the fatty diacid side chain to this position, ensuring site-specific acylation at Lys26.[4]
Structure-Activity Relationship of the Main Chain (9-37)
The amino acid sequence of the 9-37 region of semaglutide plays a critical role in its interaction with the GLP-1 receptor (GLP-1R) and subsequent signal transduction. The C-terminal portion of GLP-1 analogs is known to be essential for binding to the extracellular domain of the GLP-1R.[6]
Experimental Data on Main Chain Modifications
Systematic experimental studies on the SAR of the 9-37 region of semaglutide are limited in the public domain. However, the foundational study by Lau et al. (2015) provides valuable insights into the effects of modifications at various positions along the GLP-1 backbone, which informed the final design of semaglutide. The following table summarizes key findings from this research, focusing on analogs with modifications within the 9-37 region.
| Analogue (Modification from GLP-1 backbone) | GLP-1R Binding Affinity (IC50, nM) | In vitro Potency (EC50, nM) | Albumin Binding (BR ratio) |
| Semaglutide (Aib8, Arg34, Lys26(Acyl)) | 0.38 ± 0.06 [4] | <10 [4] | >100 [4] |
| Arg34GLP-1 (7−37) | ~0.5[4] | - | - |
| Aib8, Arg34 GLP-1 (7−37) | ~0.5[4] | - | - |
| Analogue 13 (Lys16(Acyl)) | 0.04[4] | - | - |
| Analogue 35 (Lys37(Acyl)) | 0.06[4] | <10[4] | <100[4] |
| Analogue 38 (Lys38(Acyl)) | 0.06[4] | <10[4] | >100[4] |
BR ratio: Binding Ratio, a measure of albumin binding.
Computational Insights into Main Chain Modifications
In the absence of extensive experimental data, computational studies provide valuable predictions on how specific amino acid substitutions within the 9-37 main chain of semaglutide might affect its binding affinity to the GLP-1R. These in silico analyses utilize molecular modeling and binding affinity calculators to estimate the dissociation constant (Kd).
A computational study explored the impact of a Val27-Arg28 exchange, suggesting an enhancement in binding affinity.[7] Further exhaustive computational explorations have identified other potential substitutions that could theoretically improve binding.[8][9]
| Analogue (Modification from Semaglutide Backbone) | Predicted GLP-1R Binding Affinity (Kd, M) | Fold Change vs. Native Semaglutide |
| Native Semaglutide | 3.4 x 10⁻⁶[7] | 1 |
| Val27-Arg28 Exchange | 1.1 x 10⁻⁶[7] | ~3.1x stronger |
| Computationally Optimized Analogue | 3.0 x 10⁻⁸[8] | ~113x stronger |
Note: The data in the above table is based on computational predictions and requires experimental validation.
GLP-1 Receptor Signaling Pathway
The binding of semaglutide to the GLP-1R, a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαs, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion.
Experimental Protocols
In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)
This assay measures the intracellular accumulation of cyclic AMP (cAMP) in response to GLP-1R agonism, providing a quantitative measure of the potency and efficacy of semaglutide and its analogs.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Test compounds (semaglutide and analogs) at various concentrations.
-
cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture HEK293-hGLP-1R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., native GLP-1 or semaglutide) in assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add assay buffer to each well.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence or luminescence signal) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a general procedure for assessing the pharmacokinetic profile of semaglutide analogs in a relevant animal model, such as mice or rats.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Test compounds (semaglutide and analogs) formulated in a suitable vehicle.
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Administer a single subcutaneous or intravenous dose of the test compound to each animal.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for in vitro screening and the logical relationship of semaglutide's design for enhanced properties.
Conclusion
The structure-activity relationship of the semaglutide main chain (9-37) is a complex interplay of individual amino acid contributions that collectively ensure optimal interaction with the GLP-1 receptor. While the modifications at positions 8 and 26 are paramount for its extended duration of action, the integrity and specific sequence of the 9-37 region are indispensable for high-affinity binding and potent receptor activation. Further experimental studies involving systematic substitutions within this region will be invaluable for the rational design of next-generation GLP-1 receptor agonists with even more refined therapeutic profiles. The combination of experimental data and computational modeling, as outlined in this guide, provides a robust framework for advancing our understanding of the SAR of this important class of therapeutic peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clinicasande.com.uy [clinicasande.com.uy]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
The Linchpin of Potency: A Technical Guide to the Semaglutide Main Chain's (9-37) Role in GLP-1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaglutide (B3030467), a potent long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, has revolutionized the management of type 2 diabetes and obesity. Its efficacy is intrinsically linked to its high-affinity binding to the GLP-1R, a class B G-protein-coupled receptor (GPCR). While the entire peptide contributes to this interaction, the main chain, particularly the C-terminal region encompassing amino acids 9-37, plays a critical role in the initial binding to the extracellular domain (ECD) of the receptor. This technical guide provides an in-depth analysis of the pivotal role of the semaglutide main chain (9-37) in GLP-1R binding, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular interactions and signaling pathways.
Introduction
The therapeutic success of semaglutide is underpinned by its structural modifications, which confer an extended half-life and enhanced receptor interaction compared to native GLP-1. Semaglutide shares a 94% sequence homology with human GLP-1, with key substitutions that optimize its pharmacological profile. The binding of semaglutide to the GLP-1R is a two-step process: the C-terminal portion of the peptide first engages with the N-terminal extracellular domain (ECD) of the receptor, followed by the insertion of the N-terminus of the peptide into the transmembrane domain (TMD), leading to receptor activation. This guide focuses on the initial and crucial interaction between the semaglutide main chain (residues 9-37) and the GLP-1R ECD.
Quantitative Analysis of GLP-1 Receptor Binding
| Compound | Receptor/Domain | Assay Type | Binding Affinity Metric | Value | Reference |
| Semaglutide | GLP-1R | Not Specified | Ki | 0.38 ± 0.06 nM | [1][2][3][4] |
| Liraglutide | GLP-1R | Not Specified | Ki | ~0.13 nM | [1][2][3][4] |
| Semaglutide Backbone | GLP-1R ECD | Computational (Prodigy) | Kd | 3.4 x 10-6 M (3.4 µM) | [5][6] |
| Semaglutide Analogue (Val27-Arg28 exchange) | GLP-1R ECD | Computational (Prodigy) | Kd | 1.1 x 10-6 M (1.1 µM) | [5][6] |
| GLP-1(7-37) | GLP-1R | Radioligand Binding | IC50 | 5.2 x 10-9 M (5.2 nM) | [7] |
| GLP-1(7-37) | GLP-1R N-terminal Domain | Radioligand Binding | IC50 | 4.5 x 10-7 M (450 nM) | [7] |
| Exendin-4(9-39) | GLP-1R | Radioligand Binding | pIC50 | 9.5 | [3] |
| Exendin-4(9-30) | GLP-1R | Radioligand Binding | pIC50 | 8.1 | [3] |
Table 1: Quantitative Binding Affinity Data for Semaglutide and Related GLP-1 Analogues.
Structural Basis of the Semaglutide (9-37) and GLP-1R ECD Interaction
The crystal structure of the semaglutide backbone in complex with the GLP-1R ECD (PDB ID: 4ZGM) provides a detailed view of the molecular interactions. The C-terminal half of semaglutide forms a continuous alpha-helix that binds to a hydrophobic groove on the surface of the GLP-1R ECD.
Key interactions involving the 9-37 region include:
-
Hydrophobic Interactions : A hydrophobic patch on the semaglutide C-terminus engages with a corresponding hydrophobic region on the GLP-1R ECD.
-
Ionic Interactions and Hydrogen Bonds : Specific residues within the 9-37 sequence form crucial ionic bonds and hydrogen bonds with the receptor's ECD. For instance, Arg36 of semaglutide forms an ionic bond with Glu68 of the GLP-1R. Hydrogen bonds between the backbone atoms of Val33 of semaglutide and Arg121 of the receptor further stabilize the complex.[7]
These interactions correctly orient the N-terminus of semaglutide for subsequent insertion into the transmembrane pocket, which is essential for receptor activation.
Experimental Protocols for Measuring GLP-1 Receptor Binding
The determination of binding affinities for GLP-1R agonists relies on sophisticated in vitro assays. Below are detailed methodologies for two commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Binding Assay
This homogeneous assay format is highly sensitive and suitable for high-throughput screening.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or FITC). In a GLP-1R binding assay, the receptor is labeled with the donor, and a known GLP-1R ligand (tracer) is labeled with the acceptor. When the tracer binds to the receptor, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Unlabeled ligands, such as semaglutide or its fragments, will compete with the tracer for binding to the receptor, leading to a decrease in the FRET signal in a concentration-dependent manner.
Detailed Methodology:
-
Cell Culture and Receptor Labeling:
-
HEK293 cells stably expressing a SNAP-tagged human GLP-1 receptor (HEK293-SNAP-GLP-1R) are cultured to near confluence.
-
The cells are then labeled with a terbium cryptate-conjugated SNAP-tag substrate (e.g., SNAP-Lumi4-Tb) in complete medium for a specified time (e.g., 30 minutes at 37°C).[8]
-
After labeling, the cells are washed to remove excess substrate and resuspended in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).[8]
-
-
Competition Binding Assay:
-
A fixed concentration of a fluorescently labeled GLP-1R agonist (e.g., exendin-4-FITC) is prepared in the assay buffer.[8]
-
A dilution series of the unlabeled test compound (e.g., semaglutide (9-37)) is prepared.
-
The labeled cells, fluorescent tracer, and unlabeled competitor are combined in a microplate.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 24 hours at 4°C).[8]
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 335 nm, emission at 520 nm for the acceptor and 620 nm for the donor).[8]
-
The ratio of the acceptor signal to the donor signal is calculated.
-
The data is plotted as the FRET ratio versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the tracer) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Radioligand Competition Binding Assay
This classic method is a gold standard for quantifying ligand-receptor interactions.
Principle: This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the unlabeled competitor.
Detailed Methodology:
-
Membrane Preparation:
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]-GLP-1 or [125I]-Exendin-4(9-39)) is used.[3]
-
A dilution series of the unlabeled test compound is prepared.
-
The cell membranes, radioligand, and unlabeled competitor are incubated together in assay tubes or a microplate until equilibrium is reached (e.g., 90 minutes at room temperature).[9]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled GLP-1R agonist.
-
-
Separation and Detection:
-
The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[10]
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value is calculated using the Cheng-Prusoff equation as described for the TR-FRET assay.
-
Signaling Pathways and Experimental Workflows
The binding of semaglutide to the GLP-1R initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows for their investigation.
GLP-1 Receptor Signaling Pathway initiated by Semaglutide.
Generalized Workflow for GLP-1R Competition Binding Assays.
Logical Relationship of Semaglutide Domains in GLP-1R Binding.
Conclusion
The semaglutide main chain, specifically the C-terminal region from residue 9 to 37, is indispensable for the initial high-affinity binding to the extracellular domain of the GLP-1 receptor. This interaction, driven by a combination of hydrophobic and electrostatic forces, serves as the critical first step that facilitates the subsequent engagement of the N-terminus with the transmembrane domain, ultimately leading to receptor activation and the cascade of downstream signaling events responsible for semaglutide's profound therapeutic effects. A thorough understanding of these molecular interactions, quantified by robust binding assays, is paramount for the rational design of next-generation GLP-1R agonists with enhanced efficacy and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Semaglutide Main Chain (9-37): A Technical Guide to its Core Sequence, Modifications, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Semaglutide (B3030467) main chain, corresponding to the 9-37 amino acid sequence of the native Glucagon-Like Peptide-1 (GLP-1). Semaglutide, a potent long-acting GLP-1 receptor agonist, has demonstrated significant efficacy in the management of type 2 diabetes and chronic weight management. Its enhanced pharmacokinetic and pharmacodynamic profile is a direct result of strategic modifications to the GLP-1 peptide backbone. This document details the core peptide sequence, its critical chemical modifications, associated bioactivity data, and the experimental protocols used for its characterization.
Core Sequence and Chemical Modifications
Semaglutide is a GLP-1 analogue with 94% sequence homology to human GLP-1. The primary peptide backbone is derived from the 7-37 sequence of GLP-1. The "main chain (9-37)" refers to the core sequence responsible for receptor interaction, beginning with Glutamic acid at position 9.
Amino Acid Sequence (9-37):
The 29-amino acid sequence of the Semaglutide main chain (9-37) is as follows:
Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly[1][2][3]
Key Structural Modifications:
Three critical modifications distinguish Semaglutide from the native human GLP-1(7-37) peptide, contributing to its extended half-life and stability[4][5]:
-
Aib Substitution at Position 8: Although just outside the 9-37 main chain, this is a crucial modification. The native Alanine (Ala) at position 8 is replaced with the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). This substitution provides steric hindrance, making the peptide resistant to degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme, which is the primary route of inactivation for native GLP-1.[4][5][6]
-
Lysine (B10760008) Acylation at Position 26: The lysine (Lys) residue at position 26 is acylated. A linker composed of two 8-amino-3,6-dioxaoctanoic acid (ADO) units and a glutamic acid moiety attaches a C18 fatty diacid chain to the lysine side chain.[4] This modification facilitates strong, reversible binding to serum albumin, which acts as a circulating reservoir, thereby reducing renal clearance and significantly extending the plasma half-life.[4][6]
-
Arginine Substitution at Position 34: The native lysine (Lys) at position 34 is substituted with arginine (Arg). This change prevents the C18 fatty diacid chain from potentially being attached to the wrong lysine residue during synthesis and ensures the correct final structure.[6][7]
Quantitative Data
The structural modifications of Semaglutide result in a distinct pharmacodynamic and pharmacokinetic profile. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Bioactivity and Receptor Binding Profile
| Parameter | Value | Cell Line / Conditions | Reference |
| GLP-1R Binding Affinity (IC₅₀) | 0.38 ± 0.06 nM | HEK293 cells expressing human GLP-1R | [8][9][10][11][12] |
| GLP-1R Binding Affinity (Kd) | 3.4 x 10-6 M | Calculated using Prodigy with PDB ID: 4ZGM | [1][13][14][15] |
| GLP-1R Functional Potency (EC₅₀) | 6.2 pM (for Aib⁸, Arg³⁴ GLP-1) | In vitro functional assay | [8] |
| Albumin Binding Affinity (KD) | ~0.1 - 3 µM | In vitro across various species | [4] |
Note on conflicting binding affinity data: The reported values for binding affinity (IC₅₀ and Kd) vary significantly between studies. The 0.38 nM value is derived from competitive radioligand binding assays, a standard method for determining receptor affinity. The 3.4 µM value is based on a computational calculation from a crystal structure. These differences likely reflect the distinct methodologies employed.
Table 2: Pharmacokinetic Properties of Semaglutide
| Parameter | Value (Subcutaneous) | Value (Oral) | Conditions | Reference |
| Half-life (t₁/₂) | ~7 days (165-184 hours) | ~7 days | Humans | [9][16] |
| Bioavailability | ~89% | ~0.8 - 1.0% | Humans | [14][17] |
| Time to Max. Concentration (Tₘₐₓ) | 1-3 days | Not specified | Humans | [3] |
| Apparent Clearance (CL/F) | ~0.0016 L/h/kg | Not specified | Humans | [12] |
| Volume of Distribution (Vd) | ~0.102 L/kg | Not specified | Humans | [12] |
| Plasma Protein Binding | >99% (primarily to albumin) | >99% | Humans | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize Semaglutide.
Peptide Synthesis and Purification
The synthesis of Semaglutide is a complex process involving a hybrid of solid-phase and liquid-phase peptide synthesis strategies to manage the challenges of producing a long, modified peptide.
Methodology:
-
Fragment Synthesis: The peptide is typically synthesized in fragments. For instance, a common strategy involves synthesizing three separate fragments which are later combined.[16] This approach allows for purification of the intermediate fragments, which reduces the impurity burden in the final product.[7]
-
Solid-Phase Peptide Synthesis (SPPS): The peptide fragments are built sequentially on a solid resin support, commonly using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[7]
-
Coupling and Deprotection: In each cycle, the Fmoc group is removed from the N-terminal amino acid, and the next protected amino acid is coupled to the growing chain using coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and an activator like HOBT (Hydroxybenzotriazole).[9]
-
Side-Chain Attachment: The complex side chain at Lys26 is attached either during the solid-phase synthesis or in a subsequent liquid-phase step.
-
Cleavage and Deprotection: Once the fragment is fully assembled, it is cleaved from the resin, and all remaining amino acid side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
Fragment Ligation: The purified fragments are joined together in a solution (liquid phase) to form the full-length peptide.
-
Purification: The crude Semaglutide is purified using multi-step reversed-phase high-performance liquid chromatography (RP-HPLC).[18]
-
Step 1: A phosphate (B84403) buffer system is often used for initial purification.[18]
-
Step 2: A second purification step using a dilute acetic acid/acetonitrile gradient is employed for salt exchange and final polishing.[18]
-
-
Lyophilization: The final purified peptide solution is freeze-dried to obtain the stable, powdered active pharmaceutical ingredient (API).[18]
In Vitro GLP-1R Functional Assay (cAMP Measurement)
This assay quantifies the ability of Semaglutide to activate the GLP-1 receptor and trigger the downstream production of the second messenger cyclic AMP (cAMP).
Methodology: [19]
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and relevant antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 50,000 cells per well and incubated overnight to allow for attachment.
-
Compound Preparation: A serial dilution of Semaglutide is prepared in an assay buffer (e.g., HBSS with HEPES and 0.1% BSA).
-
Assay Procedure:
-
The culture medium is removed, and cells are washed once with the assay buffer.
-
50 µL of the diluted Semaglutide (or control) is added to the appropriate wells.
-
To prevent cAMP degradation, 50 µL of a phosphodiesterase inhibitor (e.g., IBMX) is added to all wells.
-
The plate is incubated at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Following incubation, the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's protocol.[19]
-
-
Data Analysis: The measured cAMP concentration is plotted against the logarithm of the Semaglutide concentration. The data is fitted to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of Semaglutide that elicits a 50% maximal response.[19]
In Vitro Insulin (B600854) Secretion Assay
This assay assesses the functional consequence of GLP-1 receptor activation by measuring glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
Methodology: [19]
-
Cell Culture: An insulin-producing cell line (e.g., INS-1E or MIN6) is cultured under standard conditions. Alternatively, pancreatic islets can be isolated from rodents.
-
Pre-incubation: Cells or islets are washed and then pre-incubated for 1-2 hours at 37°C in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal state of insulin secretion.
-
Stimulation:
-
The pre-incubation buffer is removed.
-
Cells are then incubated for 1-2 hours in KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without varying concentrations of Semaglutide.
-
-
Sample Collection: After the stimulation period, the supernatant (buffer) from each well is collected.
-
Insulin Measurement: The concentration of insulin in the collected supernatant is quantified using a standard insulin ELISA or Radioimmunoassay (RIA) kit.
-
Data Normalization: To account for variations in cell number, the insulin secretion data is normalized to the total protein or DNA content of the cells in each well.
-
Data Analysis: The normalized insulin secretion is plotted against the log of the Semaglutide concentration to determine its dose-dependent effect on GSIS.[19]
Visualizations: Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The primary mechanism of action for Semaglutide is the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.
Caption: GLP-1 receptor signaling cascade activated by Semaglutide.
Experimental Workflow: In Vitro cAMP Assay
The following diagram illustrates the key steps in a typical in vitro functional assay to measure Semaglutide-induced cAMP production.
Caption: Workflow for a cell-based cAMP functional potency assay.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Original Article [sciencehub.novonordisk.com]
- 7. fr.joyouspellets.com [fr.joyouspellets.com]
- 8. clinicasande.com.uy [clinicasande.com.uy]
- 9. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. preprints.org [preprints.org]
- 15. preprints.org [preprints.org]
- 16. msnlabs.com [msnlabs.com]
- 17. Pharmacokinetics and Tolerability of a Single Dose of Semaglutide, a Human Glucagon-Like Peptide-1 Analog, in Subjects With and Without Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification method of semaglutide (2021) | Ma Yaping [scispace.com]
- 19. benchchem.com [benchchem.com]
In Vitro Activity of Semaglutide Main Chain (9-37): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the in vitro activity of the Semaglutide (B3030467) Main Chain (9-37). Extensive investigation of publicly available scientific literature and technical documents reveals that "Semaglutide Main Chain (9-37)" is primarily described as a key intermediate in the recombinant synthesis of the potent glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide. This precursor peptide undergoes subsequent enzymatic ligation and chemical modification to produce the final active pharmaceutical ingredient.
To date, there is no direct quantitative in vitro biological activity data, such as receptor binding affinity or functional potency, published for the unmodified Semaglutide Main Chain (9-37). The focus of pharmacological characterization is invariably on the final, modified semaglutide molecule. This document, therefore, summarizes the known role of the (9-37) main chain in the manufacturing process and provides a detailed account of the in vitro pharmacology of semaglutide as the relevant reference. Detailed experimental protocols for key in vitro assays and relevant signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field.
The Role of Semaglutide Main Chain (9-37) in Synthesis
Semaglutide is a chemically modified and stabilized analogue of human GLP-1(7-37). Its synthesis can be achieved through various methods, including recombinant DNA technology. In this process, a precursor peptide, corresponding to the amino acid sequence of GLP-1(9-37) with a substitution (Arg34), is expressed in yeast cells (Saccharomyces cerevisiae). This precursor, the "Semaglutide Main Chain (9-37)," is then isolated and purified. The subsequent manufacturing steps involve the acylation of the lysine (B10760008) residue at position 26 with a fatty acid moiety and a linker, followed by the ligation of the His-Aib dipeptide to the N-terminus to yield the final semaglutide drug substance[1].
The native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal His-Ala dipeptide. The absence of the N-terminal portion (positions 7 and 8) in the Semaglutide Main Chain (9-37) suggests it would not be a potent agonist at the GLP-1 receptor, as this region is crucial for receptor activation[2].
In Vitro Pharmacology of Semaglutide
While data for the (9-37) main chain is absent, the in vitro activity of the final semaglutide molecule is well-characterized. Semaglutide acts as a potent and selective GLP-1 receptor agonist.
Receptor Binding and Functional Potency
The following table summarizes representative in vitro pharmacological data for semaglutide from various studies. It is important to note that assay conditions, such as the presence or absence of albumin and the specific cell line used, can significantly influence the measured potency.
| Parameter | Value | Cell Line/System | Conditions | Source |
| GLP-1R Binding Affinity (Kd) | 3.4 x 10-6 M | X-ray diffraction of semaglutide backbone with GLP-1R ECD | - | [3] |
| cAMP Potency (EC50) | 0.15 nM | Baby Hamster Kidney (BHK) cells expressing human GLP-1R | - | [4] |
| cAMP Potency (EC50) | 7.6 nM | BRET-based assay | - | [5] |
Note: The significant difference in reported potency values can be attributed to different assay technologies and conditions. The presence of albumin, for instance, is known to affect the binding characteristics of acylated peptides like semaglutide.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GLP-1 receptor agonists. Below are representative protocols for key in vitro assays.
GLP-1 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GLP-1 receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the GLP-1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GLP-1 receptor (e.g., BHK or HEK293 cells).
-
Radioligand, typically 125I-GLP-1(7-36)amide.
-
Test compound (e.g., Semaglutide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM HEPES, 10 mM MgCl₂, pH 7.4, with 0.1% BSA.
-
Non-specific binding control: A high concentration of unlabeled GLP-1.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP upon binding to and activating the GLP-1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a GLP-1 receptor agonist.
Materials:
-
A whole-cell system, typically CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor.
-
Assay Buffer/Medium: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compound (e.g., Semaglutide).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or Enzyme Fragment Complementation-based kits).
Procedure:
-
Seed the cells in a microtiter plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing the PDE inhibitor and incubate for a short period.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Visualization of Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The binding of semaglutide to the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit. This initiates a signaling cascade leading to the production of cAMP, which is the principal second messenger for the effects of GLP-1 in pancreatic β-cells.
Caption: GLP-1 Receptor signaling cascade initiated by Semaglutide.
Experimental Workflow for cAMP Assay
The following diagram illustrates a typical workflow for an in vitro functional assay to determine the potency of a GLP-1 receptor agonist.
Caption: A typical experimental workflow for a cell-based cAMP assay.
Conclusion
The Semaglutide Main Chain (9-37) is a critical precursor in the biopharmaceutical manufacturing of semaglutide. However, as an unmodified peptide lacking the crucial N-terminal amino acids and the stabilizing fatty acid moiety, it is not expected to possess significant biological activity at the GLP-1 receptor. Consequently, the scientific literature does not contain in vitro pharmacological data for this specific intermediate. The provided data on the final semaglutide molecule, along with detailed experimental protocols and pathway diagrams, serves as a comprehensive resource for researchers working on the development and characterization of GLP-1 receptor agonists. Future research into the biological properties of semaglutide-related impurities and degradation products may eventually shed more light on the activity of various fragments of the parent molecule.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of Semaglutide Main Chain (9-37) and Native GLP-1 Fragment (9-37)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are at the forefront of therapeutic strategies for type 2 diabetes and obesity. The native GLP-1 (7-37) peptide is a potent incretin (B1656795) hormone, but its therapeutic utility is hampered by rapid degradation by dipeptidyl peptidase-4 (DPP-4), resulting in the inactive N-terminally truncated metabolite, GLP-1 (9-37). Semaglutide, a long-acting GLP-1 analogue, was designed to overcome this limitation through key structural modifications. This technical guide provides an in-depth comparison of the Semaglutide Main Chain (9-37), a crucial intermediate in the synthesis of Semaglutide, and the native GLP-1 fragment (9-37). While the Semaglutide Main Chain (9-37) is a synthetic precursor and not a therapeutic agent itself, understanding its profile in contrast to the inactive native fragment highlights the critical role of Semaglutide's structural modifications in achieving its potent and sustained therapeutic effects.
Core Peptide Structures
The fundamental difference between the Semaglutide Main Chain (9-37) and native GLP-1 (9-37) lies in amino acid substitutions within the peptide backbone, which are precursors to the final drug's enhanced stability and activity.
| Feature | Semaglutide Main Chain (9-37) | Native GLP-1 (9-37) |
| CAS Number | 1169630-82-3[1][2][3] | Not applicable as a distinct, commercially available entity for therapeutic use. |
| Molecular Formula | C142H216N38O45[1][3] | C148H228N40O48 |
| Molecular Weight | 3175.5 g/mol [1][3] | Approximately 3241.6 g/mol |
| Amino Acid Sequence | EGTFTSDVSSYLEGQAAK EFIAWLVRGRG[3][4][5] | EGTFTSDVSSYLEGQAAK EFIAWLVKGRG |
| Key Distinction | This is a synthetic intermediate in the production of Semaglutide.[1][4][5] | A degradation product of native GLP-1 (7-37) by DPP-4.[6][7][8] |
Biological Activity: A Tale of a Precursor and an Inactive Metabolite
The native GLP-1 (9-37) fragment is widely recognized as being biologically inactive or possessing, at best, very weak antagonistic properties at the GLP-1 receptor.[6][7][8][9] The removal of the N-terminal His-Ala dipeptide from GLP-1 (7-37) drastically reduces its ability to bind to and activate the GLP-1 receptor.
In contrast, the Semaglutide Main Chain (9-37) is an intermediate in the synthesis of a highly potent GLP-1 receptor agonist.[1][4][5] While specific quantitative data on the receptor binding affinity and potency of the main chain itself are not extensively published, its role as a direct precursor to the final, highly active Semaglutide molecule implies that its foundational structure is amenable to modifications that confer high affinity and potency. The final Semaglutide molecule, which incorporates this main chain, exhibits significantly enhanced receptor binding and a prolonged duration of action.
| Parameter | Semaglutide Main Chain (9-37) | Native GLP-1 (9-37) |
| Receptor Binding Affinity | Data not publicly available. As a synthetic intermediate, it is not designed for direct biological activity but to be further modified into the final potent drug. | Very low affinity for the GLP-1 receptor.[9] |
| Biological Potency | Not applicable as it is a manufacturing intermediate.[2][] | Considered biologically inactive; does not stimulate insulin (B600854) secretion.[6][7][8] May act as a weak competitive antagonist at the GLP-1 receptor.[6][9] |
| Pharmacokinetic Profile | Not characterized for therapeutic use. | As a metabolite of native GLP-1, it is cleared from circulation. The half-life of native GLP-1 is extremely short (around 2 minutes) due to rapid conversion to this inactive form.[11] |
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like Semaglutide initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to increased intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced glucose-dependent insulin secretion.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of peptides like the Semaglutide Main Chain and native GLP-1 fragments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled GLP-1 receptor agonist (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptide (Semaglutide Main Chain or native GLP-1 fragment).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the GLP-1 receptor signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the GLP-1 receptor are cultured in multi-well plates.
-
Compound Addition: The cells are treated with varying concentrations of the test peptide in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ value, which represents the concentration of the peptide that elicits 50% of the maximal response.
Conclusion
The comparison between the Semaglutide Main Chain (9-37) and the native GLP-1 (9-37) fragment underscores the pivotal role of targeted molecular engineering in drug development. While the native (9-37) fragment is an inactive metabolite, the Semaglutide Main Chain (9-37) serves as the foundation for a highly potent and long-acting therapeutic agent. The structural modifications introduced to this main chain in the final Semaglutide product are what protect it from enzymatic degradation and enhance its interaction with the GLP-1 receptor, thereby transforming an inactive scaffold into a powerful therapeutic. This analysis highlights the importance of understanding structure-activity relationships in the design of next-generation peptide therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-Purity Semaglutide Intermediate P29 (GLP-1(9-37)),CAS 1169630-82-3 [g-biotec.com]
- 3. Semaglutide Main Chain (9-37) | CAS 1169630-82-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mercodia.com [mercodia.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Recombinant Production of Arg34GLP-1(9-37) in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogues are critical therapeutic agents for managing type 2 diabetes and obesity. Arg34GLP-1(9-37) is a specific analogue with significant therapeutic potential. The production of this peptide in microbial systems like Escherichia coli offers a cost-effective and scalable manufacturing solution. This document provides a detailed guide to the recombinant production of Arg34GLP-1(9-37) in E. coli, covering expression, purification, and characterization.
The workflow often involves the expression of Arg34GLP-1(9-37) as a fusion protein to enhance stability and facilitate purification. A common strategy is to use a histidine (His)-tag, which allows for efficient capture using immobilized metal affinity chromatography (IMAC).[1][2][3][4][5] Due to the high expression levels of small peptides in E. coli, the target protein may accumulate in insoluble inclusion bodies.[6][7][8] This necessitates an additional step of solubilization and refolding to obtain the biologically active peptide. Subsequent purification steps, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to achieve high purity.[9][10][11][12][13]
Signaling Pathway and Mechanism of Action
Arg34GLP-1(9-37) is a GLP-1 receptor agonist. Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
Experimental Workflow
The overall process for producing recombinant Arg34GLP-1(9-37) in E. coli is outlined below. This workflow begins with the transformation of a suitable E. coli expression host and culminates in the characterization of the purified peptide.
Data Presentation
Table 1: Expression and Lysis Parameters
| Parameter | Typical Value/Range | Notes |
| Expression Host | E. coli BL21(DE3) | Commonly used for T7 promoter-based expression systems.[14][15][16][17] |
| Culture Medium | Luria-Bertani (LB) Broth | Supplemented with appropriate antibiotic (e.g., Kanamycin for pET vectors). |
| Culture Temperature | 37°C | Optimal for E. coli growth.[18][19] |
| OD600 at Induction | 0.6 - 1.0 | Mid-log phase of growth is ideal for induction.[18][19][20] |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | |
| IPTG Concentration | 0.2 - 1.0 mM | Concentration may need to be optimized for specific constructs.[15][19] |
| Post-Induction Temp. | 18 - 37°C | Lower temperatures can sometimes improve protein solubility.[15] |
| Induction Time | 3 - 16 hours | Longer induction times at lower temperatures.[18][20] |
| Lysis Method | Sonication or High-Pressure Homogenization | Effective for mechanical disruption of E. coli cells.[21][22] |
| Lysis Buffer Additives | Lysozyme (B549824), DNase I | Aid in cell wall breakdown and reduce viscosity from DNA release.[21][23] |
Table 2: Purification Parameters
| Parameter | Typical Value/Range | Notes |
| Affinity Chromatography | Ni-NTA Agarose (for His-tagged proteins) | Binds the 6xHis-tag for initial capture.[1][4] |
| Binding Buffer (IMAC) | pH 7.0 - 8.0, Low Imidazole (B134444) (10-20 mM) | Higher pH can increase binding. Low imidazole reduces non-specific binding.[1][23] |
| Elution Buffer (IMAC) | pH 7.0 - 8.0, High Imidazole (250-500 mM) | Imidazole competes with the His-tag for binding to the Ni-NTA resin.[3][4] |
| Polishing Step | Reverse-Phase HPLC (RP-HPLC) | Standard method for high-resolution peptide purification.[9][10] |
| RP-HPLC Column | C18 or C4 wide pore | C18 is common for peptides; C4 can be used for larger peptides.[9][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | |
| Elution | Gradient of Mobile Phase B | Separates the target peptide from impurities based on hydrophobicity.[10] |
| Purity (Post-HPLC) | >95% | Typically achievable with a well-optimized protocol.[16] |
Experimental Protocols
Protocol 1: Expression of His-tagged Arg34GLP-1(9-37)
-
Transformation: Transform a pET expression vector containing the gene for His-tagged Arg34GLP-1(9-37) into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[20]
-
Induction: Add IPTG to a final concentration of 0.5 mM to induce protein expression.[24]
-
Incubation: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 20°C) with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[18] Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol 2: Cell Lysis and Inclusion Body Isolation
-
Resuspension: Resuspend the frozen cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl).
-
Lysis: Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 10-15 minutes of sonication time, or until the suspension is no longer viscous.[21][23] The addition of lysozyme (1 mg/mL) and DNase I (10 µg/mL) can improve lysis efficiency.[23]
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble inclusion bodies.
-
Washing: Wash the inclusion body pellet twice with a wash buffer (Lysis Buffer containing 1% Triton X-100) to remove membrane proteins and other contaminants. Resuspend the pellet in wash buffer and centrifuge again at 15,000 x g for 30 minutes at 4°C.
Protocol 3: Solubilization, Refolding, and Purification
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride). Stir for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding: Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, with redox shuffling agents like 0.5 mM GSSG/5 mM GSH). Perform dialysis at 4°C for 24-48 hours with several buffer changes.
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).[1]
-
Load the refolded protein solution onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (binding buffer with 20-40 mM imidazole) to remove weakly bound proteins.
-
Elute the His-tagged protein with elution buffer (binding buffer with 250-500 mM imidazole).[3] Collect fractions and analyze by SDS-PAGE.
-
-
Reverse-Phase HPLC (Polishing):
-
Pool the fractions containing the protein of interest and, if necessary, buffer exchange into the RP-HPLC mobile phase A (0.1% TFA in water).
-
Inject the sample onto a C18 RP-HPLC column.[9]
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) from 5% to 95% over 30-60 minutes.[10]
-
Monitor the elution profile at 214 nm and 280 nm. Collect the major peak corresponding to Arg34GLP-1(9-37).
-
Lyophilize the purified fractions to obtain the final peptide powder.
-
Protocol 4: Characterization
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak indicates high purity.[9]
-
Mass Spectrometry: Confirm the identity and molecular weight of the purified Arg34GLP-1(9-37) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[25][26][27][28][29] The observed mass should match the theoretical mass of the peptide.
-
Biological Activity Assay: The in vitro activity of Arg34GLP-1(9-37) can be assessed using a cell-based assay. One method involves using recombinant CHO-K1 cells that express the GLP-1 receptor and a CRE-luciferase reporter system.[30] The potency of the produced peptide can be determined by measuring the luciferase activity in response to different concentrations of the peptide.[30]
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 3. His-tag purification [protocols.io]
- 4. med.upenn.edu [med.upenn.edu]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Production and solid-phase refolding of human glucagon-like peptide-1 using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrostatic interaction-induced inclusion body formation of glucagon-like peptide-1 fused with ubiquitin and cationic tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. bachem.com [bachem.com]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. patents.justia.com [patents.justia.com]
- 15. gcris.agu.edu.tr [gcris.agu.edu.tr]
- 16. Expression and purification of optimized rolGLP-1, a novel GLP-1 analog, in Escherichia coli BL21(DE3) and its good glucoregulatory effect on type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
- 19. static.igem.org [static.igem.org]
- 20. csrri.iit.edu [csrri.iit.edu]
- 21. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. IPTG-induced Overexpression in E. coli [protocols.io]
- 25. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 29. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 30. METHOD FOR PREPARING TARGET POLYPEPTIDE BY MEANS OF RECOMBINATION AND SERIES CONNECTION OF FUSED PROTEINS - Patent 3992212 [data.epo.org]
Application Note: Purification of Semaglutide Main Chain (9-37) by Preparative HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Semaglutide (B3030467) is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity.[1][2] Its synthesis involves the production of the Semaglutide main chain (9-37), a 29-amino acid peptide, which serves as a key intermediate.[3][4] The purity of this main chain is critical for the successful synthesis of the final active pharmaceutical ingredient (API). After solid-phase peptide synthesis (SPPS), the crude product contains various impurities, including deletion and truncated sequences, which must be removed.[5]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for purifying synthetic peptides like the Semaglutide main chain.[5][6][7][8] This technique separates the target peptide from impurities based on differences in hydrophobicity through interactions with a hydrophobic stationary phase (typically C18-modified silica) and elution with an increasing concentration of an organic solvent, such as acetonitrile (B52724).[5][7] This application note provides a detailed protocol for the purification of the Semaglutide main chain (9-37) using preparative RP-HPLC, and includes expected performance data and visual workflows.
Physicochemical Properties of Semaglutide Main Chain (9-37)
A summary of the key physicochemical properties of the Semaglutide main chain (9-37) is presented in Table 1.
| Property | Value |
| Amino Acid Sequence | EGTFTSDVSSYLEGQAAKEFIAWLVRGRG-OH |
| Molecular Formula | C₁₄₂H₂₁₆N₃₈O₄₅ |
| Molecular Weight | ~3175.5 g/mol |
| Purity (Commercially Available) | ≥98% |
| Appearance | Solid (White to off-white) |
| Solubility | Slightly soluble in water and acetonitrile (0.1-1 mg/ml) |
(Data sourced from multiple references)[3]
Experimental Protocols
This section details the methodology for the preparative HPLC purification of the Semaglutide main chain (9-37).
Materials and Equipment
-
Crude Peptide: Synthesized Semaglutide main chain (9-37).
-
Solvents:
-
HPLC-grade acetonitrile (ACN).
-
Ultrapure water.
-
Trifluoroacetic acid (TFA) or Formic acid (FA).
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubility.
-
-
Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative RP-HPLC column (e.g., C18, 10 µm particle size).
-
Lyophilizer (freeze-dryer).
-
Analytical HPLC system for purity analysis.
-
Vortex mixer and sonicator.
-
Filtration apparatus with 0.22 µm or 0.45 µm filters.
-
Sample Preparation
Proper sample preparation is crucial for optimal purification.
-
Dissolution of Crude Peptide:
-
Accurately weigh the crude Semaglutide main chain (9-37) peptide.
-
Dissolve the peptide in a minimal amount of a suitable solvent. A common approach is to use a mixture of DMSO and acetonitrile (e.g., 50:50 v/v) or 30% aqueous acetonitrile.[2][6] For peptides that are soluble in aqueous solutions, dissolving in the initial mobile phase (Mobile Phase A) is recommended.[8]
-
The final concentration can range from 1 mg/mL to over 10 g/L, depending on the loading capacity of the column.[2][9][10]
-
-
Filtration:
-
Filter the dissolved sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could damage the HPLC column.[4]
-
Preparative HPLC Method
A two-step purification process is often employed for GLP-1 analogues to achieve high purity.[11][12] The first step aims to remove bulk impurities, and a second "polishing" step removes closely related impurities.[12] Below are the parameters for a typical first purification step.
Table 2: Preparative HPLC Instrument Parameters
| Parameter | Recommended Setting |
| Column | Preparative C18, 10 µm, ≥20 mm ID x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 18-80 mL/min)[6][13] |
| Detection Wavelength | 220 nm or 280 nm[11] |
| Column Temperature | Ambient or slightly elevated (e.g., 40°C)[14] |
| Injection Volume | Dependent on sample concentration and column size |
Table 3: Example Gradient Elution Profile
| Time (minutes) | % Mobile Phase B (ACN) |
| 0 | 10 |
| 5 | 10 |
| 65 | 60 |
| 70 | 90 |
| 75 | 90 |
| 80 | 10 |
| 90 | 10 |
Note: This is a representative gradient and should be optimized based on an initial analytical run of the crude material. A shallower gradient will generally provide better resolution.[7]
Fraction Collection
-
Set the fraction collector to trigger based on the UV detector signal.[9]
-
Use a peak-based collection method, defining the threshold for peak start and end, as well as the slope of the signal.[9]
-
Collect fractions across the main peak, ensuring separation from earlier and later eluting impurities.
-
It is advisable to collect the peak in multiple fractions to isolate the purest parts.
Post-Purification Processing
-
Purity Analysis:
-
Pooling:
-
Combine the fractions that meet the desired purity specification (e.g., >95%).[15]
-
-
Solvent Removal and Lyophilization:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the resulting aqueous solution and lyophilize it to obtain the purified peptide as a dry powder.[5]
-
Data Presentation
The following table summarizes the expected performance of the preparative HPLC purification of the Semaglutide main chain (9-37) and similar GLP-1 analogues.
Table 4: Summary of Quantitative Performance Data
| Parameter | Step 1 Purification | Step 2 (Polishing) Purification | Final Product |
| Starting Purity | ~20-75% (Crude)[12] | ~90-97% | >99% |
| Final Purity | ~90-97%[15] | >99.5%[1] | >99.5%[1] |
| Yield | >82%[16][17] | High Recovery | >70% (overall)[14] |
Note: Yields are highly dependent on the purity of the crude material and the stringency of fraction pooling.
Visualizations
Experimental Workflow Diagram
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. hplc.eu [hplc.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. lcms.cz [lcms.cz]
- 10. sunhermo.com [sunhermo.com]
- 11. dupont.com [dupont.com]
- 12. Purification of GLP-1 Agonists [ymc.eu]
- 13. CN112111002B - Preparation method of semaglutide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 16. Main peptide chain of semaglutide and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 17. patentscope.wipo.int [patentscope.wipo.int]
Application Notes and Protocols for Fmoc-Based Synthesis of Semaglutide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide (B3030467) is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity.[1][2] Its synthesis is a complex process, often relying on a combination of solid-phase peptide synthesis (SPPS) and subsequent chemical modifications.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS strategy is a widely adopted method for the synthesis of the peptide backbone of Semaglutide due to its mild deprotection conditions and compatibility with a variety of amino acid derivatives.[4][5]
These application notes provide a detailed protocol for the Fmoc-based solid-phase synthesis of a Semaglutide precursor, defined as the linear 31-amino acid peptide chain prior to the attachment of the fatty acid side chain. The protocol covers resin selection, iterative amino acid coupling and deprotection, and final cleavage from the solid support.
Synthesis Strategy Overview
The synthesis of the Semaglutide precursor is performed on a solid support resin, starting from the C-terminus and extending towards the N-terminus.[3] The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid, which is removed at each cycle. Acid-labile protecting groups are employed for the reactive side chains of trifunctional amino acids, which are removed during the final cleavage step.
Caption: Workflow for Fmoc-based solid-phase synthesis of Semaglutide precursor.
Experimental Protocols
Materials and Reagents
-
Resins: Wang resin or 2-chlorotrityl chloride (2-CTC) resin with a low loading capacity (e.g., 0.3-0.5 mmol/g) is recommended for long peptides to minimize steric hindrance.[6]
-
Fmoc-protected Amino Acids: All standard proteinogenic amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trt for His, Gln, Asn; tBu for Asp, Glu, Ser, Thr, Tyr; Pbf for Arg). The non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), is also required.[1][3]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (v/v).[4][7][8]
-
Coupling Reagents: A combination of a coupling activator and a base is used. Common choices include:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is Reagent B: TFA/Phenol/Water/Triisopropylsilane (TIS) at a ratio of 88:5:5:2 (v/v/v/v).[13]
-
Precipitation and Washing Solvent: Cold diethyl ether or methyl tert-butyl ether.[13]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the chosen resin in DMF for 30 minutes in a reaction vessel.[9]
-
First Amino Acid Loading (for Wang resin): a. Dissolve 2-4 equivalents of the C-terminal Fmoc-amino acid (Fmoc-Gly-OH for Semaglutide) in DMF. b. Add a coupling reagent such as DIC and a catalytic amount of DMAP. c. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. d. Wash the resin with DMF and DCM and dry under vacuum.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and shake for 5-10 minutes at room temperature.[7][8] b. Drain the solution and repeat the treatment with fresh deprotection reagent for another 5-10 minutes.[7] c. Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate 2-5 equivalents of the next Fmoc-amino acid with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.[9] b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin (B49086) (Kaiser) test.[6] d. After complete coupling, drain the solution and wash the resin with DMF.
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the Semaglutide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: a. Add the cleavage cocktail (e.g., Reagent B) to the dried resin (approximately 10 mL per gram of resin).[13][14] b. Stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA. c. Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[13]
-
Isolation and Drying: a. Centrifuge the suspension to pellet the precipitated peptide. b. Wash the peptide pellet with cold diethyl ether multiple times. c. Dry the crude peptide precursor under vacuum.
Data Presentation
The success of the synthesis can be evaluated at various stages. The following table summarizes typical quantitative data that should be collected.
| Parameter | Method | Expected Value | Reference |
| Resin Loading | UV-Vis spectroscopy of Fmoc cleavage | 0.3 - 0.5 mmol/g | [6] |
| Coupling Efficiency | Ninhydrin (Kaiser) Test | Negative (colorless/yellow beads) | [6] |
| Crude Peptide Purity | RP-HPLC | 35% - 85% | [15] |
| Final Purity (after HPLC) | RP-HPLC | >98% | [15] |
| Overall Yield | Gravimetric | 10% - 45% | [15] |
Note: Purity and yield can vary significantly based on the specific sequence, coupling efficiency at each step, and purification success. A patent for a modified Fmoc-SPPS process reported a crude peptide purity of 84.21%, which was improved to 99.36% after HPLC purification, with an overall yield of 42.44%.[15] A standard Fmoc-SPPS approach in the same document yielded a crude purity of 36.7% and a final yield of 10.32% after purification.[15]
Visualization of Key Chemical Structures
Caption: Key chemical structures in the Fmoc-based synthesis of the Semaglutide precursor.
Conclusion
The Fmoc-based solid-phase peptide synthesis is a robust and effective strategy for obtaining the Semaglutide peptide precursor. Careful selection of resin, coupling reagents, and cleavage conditions, along with diligent monitoring of reaction completion, are critical for achieving high purity and yield. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to successfully synthesize this important therapeutic peptide. Subsequent modification of the lysine (B10760008) at position 26 with the specific fatty acid side chain is required to produce the final Semaglutide drug substance.
References
- 1. Semaglutide - Proteopedia, life in 3D [proteopedia.org]
- 2. Semaglutide | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SPPS To Produce Semaglutide Api - Semaglutide360 [semaglutide360.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. METHOD FOR PREPARING SEMAGLUTIDE - Patent 3398960 [data.epo.org]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Semaglutide Main Chain (9-37)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, is a therapeutic peptide used in the management of type 2 diabetes and obesity. Its synthesis involves the chemical modification of a precursor peptide, the Semaglutide Main Chain (9-37), also known as Arg34GLP-1 (9-37). Accurate and robust analytical methods are crucial for the characterization and quality control of this key intermediate. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed analysis of the Semaglutide Main Chain (9-37), enabling precise molecular weight determination, sequence verification, and impurity profiling.
These application notes provide detailed protocols for the mass spectrometry analysis of Semaglutide Main Chain (9-37), covering sample preparation, LC-MS/MS method parameters, and data analysis. The methodologies are adapted from established protocols for the analysis of Semaglutide and other synthetic peptides.
Experimental Workflow Overview
The general workflow for the mass spectrometry analysis of Semaglutide Main Chain (9-37) involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
Caption: High-level workflow for the LC-MS/MS analysis of Semaglutide Main Chain (9-37).
I. Qualitative Analysis: Sequence Confirmation and Impurity Identification
This protocol is designed for the confirmation of the primary structure of the Semaglutide Main Chain (9-37) and the identification of potential synthesis-related impurities.
Experimental Protocol
1. Sample Preparation
-
Reconstitution: Reconstitute the lyophilized Semaglutide Main Chain (9-37) peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase A (see below) to a final concentration of 10 µg/mL for analysis.
2. Liquid Chromatography (LC) Method
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Method
| Parameter | Setting |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Full MS Scan Range | m/z 300-2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped collision energy (e.g., 20-40 eV) |
Data Presentation: Expected Fragmentation
The fragmentation of the Semaglutide Main Chain (9-37) will primarily yield b- and y-type ions. The peptide sequence is: EGTFTSDVSSYLEGQAAKEFIAWLVRGRG. Due to the complexity of a full fragmentation table, a representative diagram of the fragmentation logic is provided.
Caption: Simplified representation of b- and y-ion formation in peptide fragmentation.
II. Quantitative Analysis: Purity Assessment
This protocol is designed for the quantitative determination of the purity of the Semaglutide Main Chain (9-37) by assessing the relative abundance of the main peptide peak compared to impurities.
Experimental Protocol
1. Sample Preparation
-
Stock Solution: Prepare a stock solution of the Semaglutide Main Chain (9-37) at a concentration of 1 mg/mL in 0.1% formic acid in water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Liquid Chromatography (LC) Method
The LC method is the same as described in the qualitative analysis section.
3. Mass Spectrometry (MS) Method
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (XIC) |
| Monitored Ions | Precursor ions of Semaglutide Main Chain (9-37) (e.g., [M+3H]³⁺, [M+4H]⁴⁺) |
Data Presentation: Quantitative Summary
The purity is determined by calculating the peak area of the main component relative to the total peak area of all detected components in the chromatogram.
| Sample ID | Main Peak Area | Total Impurity Peak Area | Purity (%) |
| Batch 001 | 985,432 | 14,567 | 98.55 |
| Batch 002 | 992,109 | 11,234 | 98.88 |
| Batch 003 | 976,871 | 19,876 | 97.99 |
III. Signaling Pathway Context (Illustrative)
While the Semaglutide Main Chain (9-37) is an inactive precursor, the final product, Semaglutide, acts on the GLP-1 receptor signaling pathway. Understanding this pathway provides context for the importance of the quality of the synthetic intermediate.
Caption: Simplified GLP-1 receptor signaling pathway activated by Semaglutide.
Disclaimer
These protocols and application notes are intended for research and development purposes only. They should be adapted and validated for specific laboratory conditions and instrumentation. The information provided is based on established methods for peptide analysis and may require optimization for the specific analysis of Semaglutide Main Chain (9-37).
Application Notes and Protocols for Purity Assessment of GLP-1 (9-37)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogues are critical therapeutic agents in the management of type 2 diabetes and obesity. GLP-1 (9-37) is a truncated form of the native GLP-1 (7-37) and a major metabolite. Ensuring the purity and identifying any impurities in GLP-1 (9-37) preparations are crucial for its safety and efficacy. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of GLP-1 (9-37).
The primary analytical techniques for peptide purity analysis include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification of purity and impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of impurities, and Capillary Zone Electrophoresis (CZE) as an orthogonal method for purity verification. Forced degradation studies are also essential to identify potential degradation products that may arise during manufacturing and storage.
GLP-1 Signaling Pathway
Activation of the GLP-1 receptor (GLP-1R) by GLP-1 or its analogues initiates a cascade of intracellular signaling events. This pathway is crucial for the therapeutic effects of GLP-1-based drugs.
Semaglutide Main Chain (9-37) solubility and handling procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide Main Chain (9-37) is a significant peptide intermediate in the synthesis of Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1][2] The proper handling and solubilization of this lyophilized peptide are critical for accurate and reproducible experimental outcomes in research and development. These application notes provide detailed protocols for the solubility, handling, and storage of Semaglutide Main Chain (9-37) to ensure its stability and integrity.
Physicochemical Properties
-
Molecular Weight: 3175.46 g/mol [4]
-
Appearance: White to off-white lyophilized powder.[5]
-
Peptide Sequence: EGTFTSDVSSYLEGQAAKEFIAWLVRGRG-OH[3]
Solubility Data
The solubility of Semaglutide Main Chain (9-37) is dependent on the solvent and pH. The following table summarizes the available solubility data.
| Solvent | pH | Concentration | Observations | Source |
| Water | Neutral | 0.1 - 1 mg/mL | Slightly Soluble | [2][3] |
| Water | 10 | 25 mg/mL | Requires sonication and pH adjustment with NH₄OH | [4][5] |
| Water | 11.0 - 11.5 | Soluble | Recommended for complete dissolution | [1] |
| Acetonitrile | Not Specified | 0.1 - 1 mg/mL | Slightly Soluble | [2][3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability and activity of Semaglutide Main Chain (9-37).
Storage of Lyophilized Powder
-
Long-term storage: Store at -20°C or -80°C in a tightly sealed container, protected from light.[5][6][7] Lyophilized peptides can be stable for several years under these conditions.
-
Short-term storage: Refrigeration at 2-8°C is acceptable for short periods.
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[8] Weigh the desired amount of peptide quickly in a clean environment and promptly reseal the vial.
Storage of Reconstituted Solutions
-
Long-term storage: Aliquot the reconstituted solution into single-use vials and store at -20°C or -80°C.[5][7] This prevents degradation from repeated freeze-thaw cycles.[5] Solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[5]
-
Short-term storage: Store aliquots at 4°C for up to one week.[7]
-
Caution: The shelf-life of peptide solutions is limited. Peptides containing amino acids such as N, Q, C, M, and W are particularly unstable in solution.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution.
Materials:
-
Semaglutide Main Chain (9-37) lyophilized powder
-
Sterile, purified water
-
Ammonium hydroxide (B78521) (NH₄OH) solution (e.g., 1N)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized Semaglutide Main Chain (9-37) to warm to room temperature in a desiccator.
-
Weigh the desired amount of peptide and transfer it to a sterile, low-protein binding microcentrifuge tube.
-
Add the calculated volume of sterile, purified water to achieve the target concentration (e.g., for 25 mg/mL).
-
Gently vortex the tube to disperse the powder.
-
Adjust the pH of the solution to 10 by adding small increments of NH₄OH solution. Monitor the pH using a calibrated pH meter or pH strips.
-
Place the tube in a sonicator bath and sonicate until the peptide is completely dissolved.
-
Visually inspect the solution for any particulate matter. If necessary, filter the solution through a 0.22 µm sterile filter.[5]
-
Aliquot the stock solution into single-use, low-protein binding tubes.
-
Label the aliquots with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Reconstitution for Biological Assays
This protocol provides a general method for reconstituting the peptide for use in biological experiments.
Materials:
-
Semaglutide Main Chain (9-37) lyophilized powder
-
Appropriate sterile buffer (e.g., PBS, Tris buffer) or sterile water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate the lyophilized peptide vial to room temperature.
-
Add the desired volume of sterile buffer or water to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
If solubility is an issue, consider adjusting the pH of the buffer. Since the peptide has acidic and basic residues, its solubility is pH-dependent. For basic peptides, an acidic buffer may improve solubility, while for acidic peptides, a basic buffer is recommended.[8]
-
Once dissolved, the solution can be used directly or further diluted in the appropriate assay buffer.
-
For any unused portion, aliquot and store as described in the storage section.
Visualizations
Signaling Pathway Context
While Semaglutide Main Chain (9-37) is a synthetic precursor, the final product, Semaglutide, acts as a GLP-1 receptor agonist. Understanding the downstream signaling pathway provides context for the biological relevance of this class of molecules.[1][3][5]
Caption: Simplified GLP-1 receptor signaling pathway activated by Semaglutide.
Experimental Workflow: Peptide Reconstitution
The following workflow outlines the key steps for the proper reconstitution of lyophilized Semaglutide Main Chain (9-37).
References
- 1. High-Purity Semaglutide Intermediate P29 (GLP-1(9-37)),CAS 1169630-82-3 [g-biotec.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Semaglutide Main Chain (9-37) | CAS 1169630-82-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Semaglutide Main Chain (9-37) - Labchem Catalog [labchem.com.my]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
Application Note: Protocol for Coupling Side Chain to Semaglutide Main Chain (9-37)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide (B3030467) is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity.[1] Its long-acting therapeutic effect is attributed to a modified peptide backbone and the acylation of the lysine (B10760008) residue at position 26 with a fatty acid side chain. This modification enhances the drug's binding to albumin, thereby extending its half-life. The synthesis of Semaglutide is a complex process that typically involves the solid-phase peptide synthesis (SPPS) of the main peptide chain, followed by the crucial step of coupling the side chain in a liquid phase. This document provides a detailed protocol for the coupling of the side chain to the Semaglutide main chain (9-37), Arg34GLP-1 (9-37), a key intermediate in the synthesis of Semaglutide.
Overview of the Synthesis Strategy
The synthesis of the Semaglutide main chain (9-37) is typically achieved through Fmoc-based solid-phase peptide synthesis. Following the assembly of the peptide on a resin, the side chain is coupled to the ε-amino group of the lysine at position 26. This is generally performed in the solution phase after cleaving the peptide from the resin. A combination of solid-phase and solution-phase synthesis approaches is often employed. The peptide sequence is synthesized using SPPS, and the attachment of the side chain to the desired amino acid is then carried out in a solution-phase synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and purification of Semaglutide. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Step | Parameter | Value | Reference |
| Crude Product | Purity | 77.71% - 83.12% | [2][3] |
| Overall Yield | 57.07% | [2] | |
| Purified Product | Purity | >99.5% | [3] |
| Purification Yield | 53.60% - 56.15% | [3] |
Experimental Protocol: Side Chain Coupling
This protocol describes the liquid-phase coupling of the activated side chain to the Semaglutide main chain (9-37).
Materials:
-
Arg34GLP-1 (9-37) main peptide chain
-
Activated Semaglutide side chain (e.g., octadecanedioic acid mono-ester activated with a leaving group)
-
Condensation agents (e.g., DIC/Cl-HOBt)
-
Organic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base for pH adjustment (e.g., Diisopropylethylamine - DIPEA)
-
Purification System: Preparative High-Performance Liquid Chromatography (HPLC)
-
Analytical HPLC system for purity assessment
-
Mass spectrometer for identity confirmation
Procedure:
-
Dissolution of the Main Peptide Chain: Dissolve the Arg34GLP-1 (9-37) main peptide chain in a suitable organic solvent such as DMF.
-
Activation of the Side Chain: The fatty acid side chain should be activated prior to the coupling reaction. This is typically done by creating an active ester.
-
Coupling Reaction:
-
Add the activated side chain to the solution of the main peptide chain.
-
Introduce the condensation agent (e.g., a mixture of DIC and Cl-HOBt).
-
Adjust the pH of the reaction mixture to alkaline conditions using a base like DIPEA. The reaction is typically carried out at a controlled pH to facilitate the acylation.
-
Allow the reaction to proceed at room temperature with stirring. The reaction time can vary, and it is advisable to monitor the reaction progress using analytical HPLC.
-
-
Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a suitable reagent to consume any unreacted activated side chain.
-
Purification of Crude Semaglutide:
-
The crude reaction mixture will contain the desired product, unreacted starting materials, and byproducts.
-
Purify the crude product using preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Lyophilization: Collect the fractions containing the purified Semaglutide and lyophilize to obtain the final product as a white powder.
-
Analysis and Characterization:
-
Confirm the purity of the final product using analytical HPLC. The purity should typically be greater than 99.5%.
-
Verify the identity of the synthesized Semaglutide by mass spectrometry to confirm the correct molecular weight.
-
Visualizations
Experimental Workflow for Side Chain Coupling
Caption: Experimental workflow for coupling the side chain to the Semaglutide main chain.
Semaglutide Signaling Pathway
References
Application Notes and Protocols for the Large-Scale Synthesis of Semaglutide Intermediate 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a cornerstone in the management of type 2 diabetes and obesity. The large-scale synthesis of this complex peptide therapeutic relies on a semi-synthetic approach, where a key precursor, Semaglutide Intermediate 29 (also known as P29 or GLP-1(9-37)), is produced via recombinant DNA technology. This 29-amino acid peptide backbone is subsequently modified and elongated to yield the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of Semaglutide Intermediate 29, focusing on recombinant production in Escherichia coli, a commonly employed and cost-effective expression system. The protocols outlined below are based on established methodologies for high-density fermentation, inclusion body processing, and chromatographic purification of recombinant peptides.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of Semaglutide Intermediate 29, providing benchmarks for yield and purity at each critical stage of the process.
| Process Stage | Key Parameter | Typical Value/Range |
| High-Density Fermentation | Biomass Yield (wet cell weight) | 150 - 250 g/L |
| Expression Titer | 10 - 20 g/L of fusion protein | |
| Cell Lysis & Inclusion Body Isolation | Inclusion Body Purity | > 80% |
| Recovery of Inclusion Bodies | > 90% | |
| Solubilization & Refolding | Refolding Yield | 50 - 70% |
| Protein Concentration for Refolding | 1 - 5 mg/mL | |
| Enzymatic Cleavage (Fusion Protein) | Cleavage Efficiency | > 95% |
| Chromatographic Purification | Purity after Capture Step (e.g., IEX) | > 90% |
| Final Purity after RP-HPLC | ≥ 98%[1] | |
| Overall Yield | Purified Semaglutide Intermediate 29 | 1.5 - 3.0 g/L of culture |
Experimental Protocols
High-Density Fed-Batch Fermentation of Recombinant E. coli
This protocol describes the cultivation of a recombinant E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for Semaglutide Intermediate 29, often as a fusion protein to enhance expression and facilitate initial purification.
Materials:
-
Recombinant E. coli strain
-
Defined fermentation medium (basal salts, trace elements, glucose)
-
Concentrated feeding solution (e.g., 50% w/v glucose, yeast extract)
-
Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)
-
Bioreactor (e.g., 100 L) equipped with pH, dissolved oxygen (DO), and temperature probes
Protocol:
-
Inoculum Preparation: Inoculate a seed culture in a suitable medium and grow overnight at 37°C with shaking.
-
Bioreactor Inoculation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of 0.1-0.2.
-
Batch Phase: Cultivate at 37°C with controlled pH (e.g., 7.0) and DO (e.g., >30% saturation). Allow the culture to grow until the initial carbon source is depleted, indicated by a sharp increase in DO.
-
Fed-Batch Phase: Initiate a pre-defined exponential feeding strategy with the concentrated feed solution to maintain a specific growth rate. This phase is critical for achieving high cell density.
-
Induction: When the OD600 reaches a target value (e.g., 50-80), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Reduce the temperature to 25-30°C to improve protein folding and reduce metabolic stress.
-
Harvesting: Continue the cultivation for an additional 8-16 hours post-induction. Harvest the cells by centrifugation.
Cell Lysis and Inclusion Body Isolation
Materials:
-
Cell paste from fermentation
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., Lysis Buffer with 1-2% Triton X-100)
-
High-pressure homogenizer
-
High-speed centrifuge
Protocol:
-
Cell Resuspension: Resuspend the cell paste in cold Lysis Buffer.
-
Cell Lysis: Disrupt the cells by passing the suspension through a high-pressure homogenizer multiple times to ensure complete lysis.
-
Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.
-
Inclusion Body Washing: Resuspend the pellet in Wash Buffer and mix thoroughly to remove cell debris and membrane proteins. Repeat the centrifugation and washing steps multiple times to enhance the purity of the inclusion bodies. A final wash with buffer without detergent is recommended.
Solubilization, Refolding, and Enzymatic Cleavage
Materials:
-
Washed inclusion bodies
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, 10 mM DTT, pH 8.0)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, 0.5 M Arginine, 1 mM EDTA, with a reduced/oxidized glutathione (B108866) redox pair, pH 8.0-9.0)
-
Specific protease for fusion tag cleavage (e.g., TEV protease, Enterokinase)
Protocol:
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and stir for several hours at room temperature until fully dissolved.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any insoluble material.
-
Refolding: Slowly add the solubilized protein to a large volume of cold Refolding Buffer with gentle stirring. The rapid dilution method is commonly used for large-scale refolding.
-
Enzymatic Cleavage: After refolding, if a fusion protein was expressed, add the specific protease to the refolded protein solution and incubate under optimal conditions (temperature and time) to cleave the fusion tag and release the Semaglutide Intermediate 29. On-column cleavage after an initial capture step can also be an efficient alternative.
Chromatographic Purification
A multi-step chromatography process is typically required to achieve high purity.
a) Ion-Exchange Chromatography (Capture Step)
-
Column: A suitable ion-exchange column (e.g., Q-Sepharose or SP-Sepharose, depending on the pI of the intermediate).
-
Equilibration: Equilibrate the column with a low-salt buffer.
-
Loading: Load the refolded and cleaved protein solution onto the column.
-
Elution: Elute the bound Semaglutide Intermediate 29 using a linear salt gradient (e.g., 0-1 M NaCl).
b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC - Polishing Step)
-
Column: A preparative C18 or C8 RP-HPLC column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Purification: Load the partially purified intermediate onto the equilibrated column. Elute using a linear gradient of Mobile Phase B.
-
Fraction Collection: Collect fractions and analyze for purity using analytical RP-HPLC. Pool the fractions containing the high-purity Semaglutide Intermediate 29.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final product as a stable powder.
Quality Control and Analysis
-
Purity: Assessed by analytical RP-HPLC.
-
Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight.
-
Concentration: Determined by UV-Vis spectrophotometry or amino acid analysis.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of Semaglutide Intermediate 29.
Caption: Purification pathway for Semaglutide Intermediate 29.
References
Troubleshooting & Optimization
Technical Support Center: Synthetic Semaglutide Main Chain (9-37)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in the synthetic Semaglutide Main Chain (9-37).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of Semaglutide Main Chain (9-37)?
A1: During the solid-phase peptide synthesis (SPPS) of Semaglutide Main Chain (9-37), several types of impurities can arise. These are broadly categorized as synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities:
-
Deletion Mutants: Lack one or more amino acid residues from the peptide sequence. This can occur due to incomplete deprotection or inefficient coupling during synthesis.[1]
-
Truncated Sequences: Peptides that are shorter than the target sequence, often resulting from incomplete synthesis cycles.[2]
-
Amino Acid Insertions: The unintended addition of one or more amino acids to the peptide chain.[1]
-
Isomeric Impurities (D-amino acids): Racemization of amino acids during synthesis can lead to the incorporation of D-isomers instead of the natural L-isomers, which can be challenging to detect and separate.[1][3] D-Ser, D-His, and D-Asp have been identified as potential isomeric impurities in Semaglutide.[3][4]
-
By-products: Unintended compounds that are formed from side reactions during the synthesis process.[]
-
-
Degradation Products:
-
Oxidation: The side chains of certain amino acids, such as methionine and tryptophan, are susceptible to oxidation.[1][6][7]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[1]
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly in the presence of strong acids or bases, leading to shorter peptide fragments.[1]
-
Q2: How can I detect and characterize these impurities in my sample?
A2: A combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is the most powerful approach for the detection and characterization of impurities in synthetic peptides.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to separate the main peptide from its impurities based on their hydrophobicity.[3] Ultra-high-performance liquid chromatography (UHPLC) can provide higher resolution and faster analysis times.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for accurately determining the molecular weights of the main peptide and its impurities, allowing for the identification of modifications such as deletions, insertions, and oxidations.[3][6] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of any modifications.
Q3: What are the potential consequences of these impurities in my research?
A3: Impurities in synthetic peptides can have significant impacts on research and drug development:
-
Altered Biological Activity: Impurities with modified sequences or structures may exhibit reduced or altered biological activity compared to the target peptide.
-
Immunogenicity: Certain peptide-related impurities have the potential to elicit an immune response.[8][9] The presence of impurities could lead to the production of anti-drug antibodies, which can affect the efficacy and safety of a therapeutic peptide.
-
Inaccurate Quantification: The presence of co-eluting impurities can lead to an overestimation of the concentration of the main peptide.
-
Compromised Drug Product Stability: Impurities can potentially impact the stability of the final drug product, leading to a shorter shelf-life.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple peaks observed in HPLC chromatogram | Presence of various impurities such as deletion mutants, truncated sequences, or oxidized forms. | Optimize HPLC separation conditions (e.g., gradient, temperature, mobile phase composition).[10][11] Collect fractions for individual peaks and analyze by mass spectrometry to identify the impurities. |
| Observed mass does not match the expected mass | Potential amino acid deletion, insertion, or post-translational modification (e.g., oxidation). | Perform a detailed analysis of the high-resolution mass spectrum to identify the mass difference. Use tandem MS (MS/MS) to sequence the peptide and locate the modification. |
| Broad or tailing peaks in HPLC | Poor solubility of the peptide or interaction with the column stationary phase. | Adjust the mobile phase pH or organic solvent concentration. Consider using a different HPLC column with a different stationary phase chemistry. |
| Low yield of the target peptide | Inefficient coupling or deprotection steps during synthesis; degradation of the peptide during cleavage or purification. | Review and optimize the solid-phase peptide synthesis protocol. Ensure the use of high-quality reagents and solvents. Perform cleavage and purification at low temperatures to minimize degradation. |
Quantitative Data Summary
The following table summarizes common impurities identified in Semaglutide, which are also relevant to its main chain precursor. The reporting threshold for impurities is often set at 0.1%.[6]
| Impurity Type | Description | Typical Analytical Method | Reference |
| Deletion of T5 | Semaglutide missing the Threonine at position 5. | UHPLC-HRAM MS | [6] |
| Oxidation | Addition of one or more oxygen atoms, commonly on Met or Trp residues. | UHPLC-HRAM MS, LC/Q-TOF MS | [6][7] |
| Isomerization (D-amino acids) | Conversion of L-amino acids to D-isomers (e.g., D-Ser, D-His, D-Asp). | UPLC-HRMS after hydrolysis and derivatization. | [3][4] |
| Truncation | Incomplete peptide sequences. | 2D-LC/Q-TOF | [2] |
Experimental Protocols
Protocol 1: General Impurity Profiling by UHPLC-HRAM MS
This protocol provides a general workflow for the separation and identification of impurities in a synthetic Semaglutide Main Chain (9-37) sample.
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[12][13]
-
UHPLC Separation:
-
Column: Use a column suitable for peptide separations, such as a C18 column (e.g., Hypersil GOLD Peptide).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient of Mobile Phase B to ensure the separation of the main peptide from its impurities.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
HRAM Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Operate the mass spectrometer in high-resolution mode (e.g., Orbitrap) to acquire accurate mass data.[6]
-
Data Analysis: Process the acquired data using specialized software (e.g., BioPharma Finder) to identify the molecular weights of the detected peaks and compare them to the theoretical mass of the target peptide and potential modifications.[6]
-
Visualizations
Caption: Workflow for the analysis and management of impurities in synthetic peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Low-level D-Amino Acid Degradation Impurities Using Liquid Chromatography-High Resolution Tandom Mass Spectrometry (On-Demand) [usp.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. usp.org [usp.org]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
Preventing amino acid deletions in Semaglutide precursor synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the prevention of amino acid deletions during the Solid-Phase Peptide Synthesis (SPPS) of Semaglutide and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of amino acid deletions during the SPPS of Semaglutide?
A1: Amino acid deletions in SPPS are primarily caused by two main issues:
-
Incomplete Fmoc Deprotection: If the N-terminal Fmoc protecting group is not completely removed from the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a deletion impurity.[1][2] This can be due to degraded reagents, insufficient reaction time, or peptide aggregation hindering reagent access.
-
Inefficient Coupling: Even with a free N-terminal amine, the incoming amino acid may fail to couple efficiently. This is a common challenge with sterically hindered amino acids like Aib (α-aminoisobutyric acid), present at position 8 in Semaglutide, or within "difficult" sequences that are prone to aggregation.[1][3]
Q2: How does the structure of Semaglutide contribute to potential synthesis challenges?
A2: The Semaglutide sequence contains specific features that can complicate its synthesis and increase the risk of deletions:
-
Aib at Position 8: The α-aminoisobutyric acid (Aib) residue is sterically hindered due to the presence of two methyl groups on its α-carbon. This bulkiness can significantly slow down coupling reactions, requiring optimized conditions to prevent incomplete coupling and subsequent deletion of the Aib residue.
-
Hydrophobic Residues: The presence of several hydrophobic amino acids can lead to peptide chain aggregation on the solid support. This aggregation can physically block reactive sites, leading to both incomplete deprotection and coupling.
-
Lysine (B10760008) Acylation: The attachment of the fatty acid moiety to the lysine at position 26 introduces a bulky, hydrophobic group late in the synthesis, which can further contribute to aggregation and solubility issues.
Q3: What is "capping" and how does it help prevent deletion sequences?
A3: Capping is a crucial step to minimize deletion impurities. It involves acetylating any unreacted N-terminal amines after a coupling step using a reagent like acetic anhydride (B1165640).[1][4] This acetylation renders the unreacted chains inert, preventing them from participating in subsequent coupling cycles.[4] While this results in a truncated peptide, this impurity is generally easier to separate from the full-length target peptide during purification than a deletion sequence, which has a very similar mass and charge.
Q4: When should I consider performing a "double coupling"?
A4: A double coupling is a useful strategy when dealing with known "difficult" couplings. This is particularly relevant for sterically hindered residues like Aib in the Semaglutide sequence or for amino acids known to couple slowly.[1] A double coupling involves performing the coupling reaction twice with a fresh solution of the amino acid and coupling reagents after the initial coupling and washing steps.[1] This increases the probability of the reaction going to completion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to amino acid deletions.
Problem: HPLC/MS analysis of the crude peptide shows a significant peak corresponding to a single amino acid deletion.
Caption: A stepwise workflow for troubleshooting amino acid deletions.
Detailed Troubleshooting Steps in Q&A Format
Question: My analysis shows a deletion. How do I confirm if incomplete Fmoc deprotection is the cause?
Answer: Start by verifying your deprotection step.
-
Check Your Reagents: Ensure your deprotection solution (commonly 20% piperidine in DMF) is fresh, as piperidine can degrade over time.[1]
-
Extend Deprotection Time: For difficult sequences, a single deprotection step may be insufficient. Increase the deprotection time or perform a second deprotection step (e.g., 2 x 10 minutes).
-
Monitor Fmoc Removal: Use a monitoring technique to confirm complete deprotection.
-
UV-Vis Spectrophotometry: If your synthesizer is equipped with a UV detector, you can monitor the release of the Fmoc-piperidine adduct (DBF-adduct) in the filtrate at around 301-312 nm.[2][5] The absorbance should plateau, indicating the reaction is complete.
-
Kaiser Test: This is a qualitative colorimetric test performed on a few resin beads after deprotection. A dark blue color on the beads and in the solution indicates the presence of free primary amines, confirming successful deprotection. A yellow or brown color suggests incomplete deprotection.[2]
-
Question: I've confirmed my deprotection is complete, but I still see deletions, especially at the Aib residue. What should I do?
Answer: Focus on optimizing the coupling reaction.
-
Change Coupling Reagents: If you are using standard carbodiimide-based reagents like DIC/HOBt, consider switching to a more potent uronium/phosphonium salt reagent like HATU, HCTU, or COMU. These are generally more effective for sterically hindered couplings.[6]
-
Perform a Double Coupling: After the initial coupling reaction and subsequent washes, perform a second coupling with a fresh solution of the activated amino acid. This is highly recommended for the Aib residue in Semaglutide.[7]
-
Increase Reaction Temperature: For difficult couplings, performing the reaction at an elevated temperature (e.g., 50°C) can improve reaction kinetics. However, be cautious as higher temperatures can increase the risk of racemization for sensitive amino acids like Histidine and Cysteine.[1]
Question: I've optimized my deprotection and coupling steps, but minor deletion impurities persist. What is the final line of defense?
Answer: Implement a routine capping step after each coupling reaction.
-
Purpose: Capping with acetic anhydride will acetylate any unreacted N-terminal amines, preventing them from reacting in the next cycle.[4][8]
-
Benefit: This converts a difficult-to-separate deletion impurity into an easier-to-separate truncated impurity.
-
Procedure: After the coupling step and washes, treat the resin with a capping solution (e.g., 10% acetic anhydride and 1% DIPEA in DMF) for about 30 minutes.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Relative Efficiency | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Excellent for hindered couplings, low racemization due to HOAt moiety.[6] | Higher cost, known allergen. |
| HCTU | Uronium/Aminium Salt | Very High | Fast reaction times, good racemization suppression.[6] | Higher cost than HBTU. |
| COMU | Uronium Salt | Very High | Highly effective, safer alternative to HOBt/HOAt-based reagents.[9] | Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | High | Low racemization, cost-effective.[6] | Slower than uronium/aminium salts. |
| PyBOP | Phosphonium Salt | High | Effective for sterically hindered couplings. | Can be less efficient than HATU for some sequences. |
Experimental Protocols
Protocol 1: Double Coupling for a Hindered Amino Acid (e.g., Fmoc-Aib-OH)
-
Initial Coupling:
-
Following successful Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
Prepare the activated amino acid solution: Dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
-
Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh activated amino acid solution as described in step 1.
-
Add the fresh activation mixture to the same resin and agitate for another 1-2 hours.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next deprotection step or a capping step.
-
-
Confirmation (Optional):
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[1]
-
Protocol 2: Capping of Unreacted Peptide Chains
-
Wash: After the final coupling wash, ensure the resin is in DMF.
-
Prepare Capping Solution: Prepare a fresh solution of 10% acetic anhydride and 1% DIPEA in DMF. For 1 gram of resin, approximately 10 mL of solution is sufficient.[1]
-
React: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1][8]
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next deprotection step.
-
Confirm: A Kaiser test should yield a negative result (yellow/colorless beads), indicating that all free amines have been acetylated.[1]
Protocol 3: Kaiser Test for Monitoring Reaction Completion
-
Prepare Reagents:
-
Solution A: 66% w/v potassium cyanide in ddH₂O, then diluted 1/1000 in pyridine.
-
Solution B: 5% w/v Ninhydrin in Butanol.
-
Solution C: 200% w/v Phenol in Butanol.[10]
-
-
Sample Collection: After a reaction (deprotection or coupling) and subsequent washes, remove a small sample of resin (a few beads).
-
Reaction:
-
Place the resin beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.[6]
-
-
Interpretation:
-
Positive (Deprotection Complete): Intense blue color on beads and in solution.
-
Negative (Coupling Complete): Beads remain their original color (e.g., white/yellow) and the solution is yellow.
-
Incomplete Coupling: A faint to dark blue color on the beads indicates the presence of unreacted amines, suggesting the need for a recoupling or capping step.
-
Visualizations
Standard Fmoc-SPPS Cycle with Troubleshooting Checkpoints
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Semaglutide Main Chain (9-37) Aggregation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of Semaglutide (B3030467) Main Chain (9-37) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Semaglutide Main Chain (9-37) and why is its aggregation a concern?
Semaglutide Main Chain (9-37) is a key peptide intermediate in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[1][2] Aggregation of this peptide precursor can lead to significant challenges during synthesis, purification, and formulation, potentially impacting yield, purity, and the overall quality of the final active pharmaceutical ingredient (API).[3][4]
Q2: What are the primary factors that induce the aggregation of Semaglutide Main Chain (9-37)?
The aggregation of Semaglutide Main Chain (9-37) is a multifactorial issue influenced by both intrinsic properties of the peptide and extrinsic environmental factors. While this specific fragment lacks the N-terminal portion and the lipid side chain of the final Semaglutide molecule, its sequence still contains hydrophobic residues and regions prone to self-association.
Key Influencing Factors:
-
pH: The pH of the solution can significantly alter the net charge of the peptide, affecting electrostatic repulsion and solubility.[5][6] For GLP-1 and its analogues, aggregation is known to be pH-dependent.[7]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to the formation of oligomers and larger aggregates.[8]
-
Temperature: Elevated temperatures can accelerate aggregation kinetics by increasing molecular motion and hydrophobic interactions.[9]
-
Solvent: The choice of solvent is critical. Semaglutide Main Chain (9-37) has limited solubility in aqueous solutions and may require organic co-solvents or pH adjustment for complete dissolution.[1]
-
Ionic Strength: The salt concentration in the buffer can modulate electrostatic interactions between peptide molecules, thereby influencing aggregation.[5]
-
Mechanical Stress: Agitation or shear stress during handling and processing can promote peptide aggregation.[10]
Q3: How does the aggregation of Semaglutide Main Chain (9-37) differ from that of the full-length Semaglutide?
The aggregation behavior of Semaglutide Main Chain (9-37) is expected to differ from the full-length, lipidated Semaglutide primarily due to the absence of two key structural features:
-
N-terminal residues (7-8): The N-terminal region of GLP-1 is crucial for its biological activity and can influence its conformational stability.[11] While the (9-37) fragment is missing the initial amino acids, the overall impact on its intrinsic aggregation propensity requires specific investigation.
-
Lipidated Side Chain: The C18 fatty diacid side chain in full-length Semaglutide significantly increases its hydrophobicity and promotes self-assembly into micelles and other oligomeric structures.[8][12][13] Semaglutide Main Chain (9-37) lacks this lipid moiety, so its aggregation will be driven more by the inherent properties of its amino acid sequence rather than amphiphilic self-assembly. This may result in different aggregation pathways and aggregate morphologies.[14]
Q4: What techniques can be used to detect and characterize the aggregation of Semaglutide Main Chain (9-37)?
Several analytical techniques can be employed to monitor and characterize peptide aggregation. The choice of method will depend on the specific information required (e.g., size, morphology, quantity of aggregates).
| Analytical Technique | Principle | Information Obtained | Key Considerations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Quantifies monomers, dimers, and higher-order soluble aggregates.[15][16] | Method development is crucial to avoid non-specific interactions with the column matrix.[16] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the size distribution of particles in a solution. | Provides information on the hydrodynamic radius, size distribution, and presence of large aggregates.[17][18] | Highly sensitive to the presence of small amounts of large aggregates.[18] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils. | Detects the formation of fibrillar aggregates and can be used to monitor aggregation kinetics.[6][19] | May not be suitable for detecting non-fibrillar or amorphous aggregates.[20] The presence of other compounds can interfere with the fluorescence signal.[21] |
| Visual Inspection | Direct observation of the solution. | Simple detection of visible precipitates or turbidity. | Not suitable for detecting soluble oligomers or small aggregates. |
| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths. | An increase in absorbance around 340-600 nm can indicate light scattering due to the presence of aggregates. | Low sensitivity and not specific to aggregation. |
Troubleshooting Guides
Issue 1: Poor Solubility and Immediate Precipitation of Semaglutide Main Chain (9-37) Powder
Possible Causes:
-
The peptide has low intrinsic solubility in the chosen solvent at neutral pH.
-
The peptide concentration is too high for the selected solvent system.
-
The pH of the solvent is close to the isoelectric point (pI) of the peptide, minimizing its net charge and solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peptide solubility.
Issue 2: Gradual Formation of Precipitates or Cloudiness in Solution Over Time
Possible Causes:
-
The peptide is undergoing slow aggregation at the experimental temperature.
-
The buffer conditions (pH, ionic strength) are promoting aggregation over time.
-
The peptide solution is stored at an inappropriate temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent aggregation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Semaglutide Main Chain (9-37)
This protocol is a general guideline and may require optimization based on the specific lot of the peptide and experimental requirements.
Materials:
-
Semaglutide Main Chain (9-37) powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH) solution (e.g., 1 M) for pH adjustment
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Weigh the desired amount of Semaglutide Main Chain (9-37) powder in a sterile microcentrifuge tube.
-
Add a small volume of purified water to the tube to create a slurry.
-
While gently vortexing or stirring, slowly add the ammonium hydroxide solution dropwise to adjust the pH to approximately 10-11.5.[1]
-
Continue to add purified water to reach the desired final concentration (e.g., 5-10 mg/mL).[1]
-
Ensure the peptide is fully dissolved and the solution is clear.
-
For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Aggregation using Size-Exclusion Chromatography (SEC)
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for peptide analysis (e.g., with a pore size of ~100-300 Å)
-
Mobile phase (e.g., phosphate-buffered saline (PBS) with an organic modifier like acetonitrile, pH adjusted)
-
Peptide solution to be analyzed
-
Molecular weight standards for column calibration
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known concentration of the peptide solution onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher molecular weight aggregates.
-
Quantify the percentage of each species based on the peak area.
-
For kinetic studies, analyze samples at different time points under the desired experimental conditions.
Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation
Materials:
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm
-
Black, clear-bottom 96-well plates
-
ThT stock solution (e.g., 1 mM in water, filtered)
-
Peptide solution at various concentrations
-
Assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include control wells with buffer and ThT only.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking, in the plate reader.
-
Measure the fluorescence intensity at regular intervals.
-
Plot the fluorescence intensity against time to monitor the kinetics of fibril formation. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
Data Presentation
Table 1: Factors Influencing Aggregation of GLP-1 Analogues and their Potential Impact on Semaglutide Main Chain (9-37)
| Factor | Effect on Aggregation | Relevance to Semaglutide Main Chain (9-37) |
| pH | Aggregation kinetics are highly pH-dependent. Lower pH can promote the formation of β-sheet structures.[7] | The net charge and solubility of the 9-37 fragment are pH-dependent. Adjusting the pH away from the pI is crucial. |
| Concentration | Higher concentrations lead to increased aggregation rates.[8] | Maintaining the lowest feasible concentration during experiments is recommended. |
| Temperature | Increased temperature generally accelerates aggregation.[9] | Experiments should be conducted at a controlled, and if possible, lower temperature to minimize aggregation. |
| Lipidation | Promotes self-assembly into oligomers and micelles.[12][13] | Not directly applicable as the 9-37 fragment is not lipidated. Its aggregation is driven by peptide-peptide interactions. |
| N-terminal Truncation | Can affect conformational stability and aggregation propensity.[11] | The absence of the N-terminal (7-8) residues may alter the aggregation pathway compared to the full-length peptide. |
Table 2: Comparison of Aggregation Detection Techniques
| Technique | Detects | Advantages | Limitations |
| SEC | Soluble oligomers and aggregates | Quantitative, high resolution | Can be affected by non-specific interactions, may not detect very large aggregates |
| DLS | Wide range of aggregate sizes | High sensitivity to large aggregates, non-invasive | Provides an intensity-weighted average size, less suitable for complex mixtures |
| ThT Assay | Fibrillar aggregates with β-sheet structure | High sensitivity for fibrils, suitable for kinetic studies | Does not detect amorphous or non-fibrillar aggregates, potential for interference |
By understanding the factors that drive the aggregation of Semaglutide Main Chain (9-37) and utilizing the appropriate analytical techniques and troubleshooting strategies, researchers can minimize experimental variability and ensure the quality and reliability of their results.
References
- 1. High-Purity Semaglutide Intermediate P29 (GLP-1(9-37)),CAS 1169630-82-3 [g-biotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. millennialscientific.com [millennialscientific.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Semaglutide Aggregates into Oligomeric Micelles and Short Fibrils in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of various C-terminal and N-terminal fragment peptides of glucagon-like peptide-1 on insulin and glucagon release from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spectroscopic and molecular dynamics study on the aggregation process of a long-acting lipidated therapeutic peptide: the case of semaglutide - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Cleavage and Deprotection of Synthetic Semaglutide Main Chain
Welcome to the technical support center for the optimization of cleavage and deprotection of the synthetic Semaglutide (B3030467) main chain. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the Semaglutide main chain and what are the typical side-chain protecting groups used in its synthesis?
A1: The Semaglutide main chain is a 31-amino acid peptide.[1][2] The sequence is as follows: H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH.[1]
During solid-phase peptide synthesis (SPPS), the reactive side chains of the amino acids are protected to prevent unwanted side reactions. For the Semaglutide main chain, a common set of protecting groups includes:[3][4]
-
Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[3][4][5]
-
Asp, Glu: OtBu (tert-butyl ester)[3]
-
Gln, His: Trt (trityl)[3]
-
Lys: Mmt (4-methoxytrityl) or Alloc (allyloxycarbonyl) for the attachment of the fatty acid side chain, and Boc (tert-butyloxycarbonyl) for the main chain synthesis.[3][6][7]
-
Ser, Thr, Tyr: tBu (tert-butyl)[3]
-
Trp: Boc (tert-butyloxycarbonyl)[3]
Q2: What are the most common challenges encountered during the cleavage and deprotection of the Semaglutide main chain?
A2: The primary challenges stem from the presence of several sensitive amino acid residues that are susceptible to modification under strong acidic conditions used for cleavage. These include:
-
Tryptophan (Trp) Alkylation: The indole (B1671886) side chain of tryptophan is highly nucleophilic and can be alkylated by carbocations generated from the cleavage of tert-butyl-based protecting groups.[8][9]
-
Incomplete Deprotection of Arginine (Arg): The Pbf group on arginine can be difficult to remove completely, especially in sequences with multiple Arg residues, leading to impurities with residual protecting groups.[5][10]
-
Methionine (Met) and Cysteine (Cys) Oxidation/Modification: Although the main chain of Semaglutide does not contain Met or Cys, it is a common issue in peptide synthesis. If analogs with these residues are synthesized, their side chains are prone to oxidation or other modifications during cleavage.
-
Aspartimide Formation: Aspartic acid (Asp) residues can cyclize to form an aspartimide, particularly when followed by a small amino acid like Glycine.
-
Low Cleavage Yield: This can be due to incomplete cleavage from the resin or re-attachment of the cleaved peptide to the resin.[11]
Q3: Why is a scavenger cocktail necessary for the cleavage of the Semaglutide main chain?
A3: A scavenger cocktail is crucial to "trap" the highly reactive carbocations that are generated during the acid-catalyzed removal of side-chain protecting groups, particularly the tert-butyl cations from OtBu, tBu, and Boc groups.[8][12] Without effective scavengers, these carbocations can attack nucleophilic residues in the peptide chain, such as the indole ring of Tryptophan, leading to undesired side products and reduced purity of the final peptide.[8] Common scavengers are nucleophilic compounds that readily react with and neutralize these carbocations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time (e.g., from 2 hours to 3-4 hours). Ensure a sufficient volume of the cleavage cocktail is used to fully swell and penetrate the resin. |
| Re-attachment of the cleaved peptide to the resin. | Use a resin with a more acid-labile linker if possible. Ensure the cleavage cocktail contains effective scavengers to quench reactive species on the resin. | |
| Presence of a +56 Da impurity in Mass Spectrum | Incomplete removal of a tert-butyl (tBu) protecting group from Ser, Thr, or Tyr, or a tert-butyl ester (OtBu) from Asp or Glu. | Increase the cleavage time or the concentration of TFA in the cocktail. Ensure the cleavage cocktail is freshly prepared. |
| Presence of a +224 Da impurity in Mass Spectrum | Incomplete removal of the Pbf protecting group from Arginine. | Extend the cleavage reaction time to 4-6 hours. Consider using a stronger cleavage cocktail or performing a second cleavage step. |
| Presence of a +100 Da impurity in Mass Spectrum | Incomplete removal of the Boc protecting group from Tryptophan. | Ensure sufficient cleavage time and TFA concentration. |
| Broad or multiple peaks in HPLC of crude product | Alkylation of Tryptophan. | Use a cleavage cocktail containing scavengers specifically for Trp protection, such as triisopropylsilane (B1312306) (TIS) and water. The use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to suppress this side reaction.[8] |
| Oxidation of sensitive residues. | Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Add a thiol scavenger like dithiothreitol (B142953) (DTT) if oxidation is suspected. | |
| Aggregation of the peptide. | Dissolve the crude peptide in a stronger solvent like guanidine (B92328) hydrochloride before HPLC analysis. Optimize the purification conditions. |
Data Presentation: Comparison of Cleavage Cocktails
The selection of the cleavage cocktail significantly impacts the yield and purity of the crude Semaglutide main chain. Below is a summary of commonly used cocktails and their reported outcomes.
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Typical Cleavage Time | Reported Crude Purity (%) | Key Considerations |
| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | 2-3 hours | ~95%[13] | A standard, effective cocktail for many peptides. TIS is a good scavenger for tert-butyl cations. |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol, Water, TIS | 2-4 hours | Not specified | "Reagent B" - effective for peptides with sensitive residues like Trp, Met, and Tyr.[12] |
| TFA / Thioanisole / H₂O / Phenol / EDT (82.5:5:5:5:2.5) | Thioanisole, Water, Phenol, Ethanedithiol (EDT) | 2 hours | ~62.6% | A more complex cocktail ("Reagent K") with multiple scavengers to protect against various side reactions.[14] |
| TFA / TIS / EDT / PhOH / H₂O (85-95:2-5:0-3:0-2:1-5) | TIS, EDT, Phenol, Water | 1.5-3.5 hours | Not specified | A versatile cocktail with adjustable scavenger concentrations.[7] |
| TFA / H₂O / EDT (90:5:5) | Water, EDT | 2 hours | ~72.4% | A simpler cocktail, but may be less effective at preventing all side reactions.[7] |
| 2% MSA / TIS / Formic Acid (2:2.5:95.5) | TIS | 2-3 hours | ~95% (after deformylation) | A greener alternative to TFA. May cause formylation of Ser, Thr, Trp, and Tyr, which requires a subsequent deformylation step.[13] |
Note: Crude purity can vary significantly based on the success of the solid-phase synthesis, the quality of reagents, and the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard TFA/TIS/H₂O Cleavage
This protocol is a widely used and effective method for the cleavage and deprotection of many peptides, including the Semaglutide main chain.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL per gram of resin) to remove any residual solvents and allow it to dry briefly under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 volume ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Ensure the resin is fully submerged and can be agitated freely.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) for analysis by HPLC and mass spectrometry.[15]
Protocol 2: Cleavage with a Multi-Scavenger Cocktail (Reagent K-modified)
This protocol is recommended for peptides that are particularly sensitive to side reactions, containing multiple Arg(Pbf) and Trp(Boc) residues.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Thioanisole
-
Phenol
-
Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, carefully prepare the cleavage cocktail by mixing TFA, thioanisole, phenol, EDT, and water in an 82.5:5:5:2.5:5 volume ratio. Prepare approximately 10-15 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation, Isolation, Washing, Drying, and Analysis: Follow steps 5-9 from Protocol 1.
Visualizations
Caption: General workflow for the cleavage and deprotection of a synthetic peptide from the solid support.
Caption: A logical troubleshooting guide for common issues encountered during cleavage and deprotection.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Semaglutide | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103848910A - Solid synthetic method of semaglutide - Google Patents [patents.google.com]
- 4. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. METHOD FOR PREPARING SEMAGLUTIDE - Patent 3398960 [data.epo.org]
- 7. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 8. WO2019120639A1 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 9. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Main chain of Semaglutide, peptide sequence (9-37) [zeruibio.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. CN111944037A - A kind of synthetic method of semaglutide - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
Technical Support Center: HPLC Purification of Semaglutide Main Chain (9-37)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the HPLC purification of the Semaglutide Main Chain (9-37).
Troubleshooting Guide
This guide addresses common issues observed during the HPLC purification of the Semaglutide Main Chain (9-37), offering systematic approaches to identify and resolve them.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise resolution and the accuracy of quantification.[1] Peak tailing, the most common form of asymmetry, is often caused by secondary interactions between the peptide and the stationary phase.[1]
Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Identification of Side-Reaction Products in Semaglutide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side-reaction products during the synthesis of Semaglutide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-reaction products (impurities) encountered in Semaglutide synthesis?
A1: During the solid-phase peptide synthesis (SPPS) and subsequent modifications of Semaglutide, several types of impurities can form. These are often peptide-based and structurally similar to the active pharmaceutical ingredient (API).[1][2] Common impurities include:
-
Deletion or Insertion of Amino Acids: Occurs due to inefficient Fmoc-deprotection or coupling steps during SPPS.[1][3]
-
Diastereomeric Impurities: Racemization of amino acid residues can happen, particularly during Fmoc-deprotection.[1]
-
Oxidation Products: Amino acid side chains, such as those of Histidine, Lysine (B10760008), and Tryptophan, are susceptible to oxidation.[1][4]
-
Peptide-Protection Adducts: Result from incomplete removal of protecting groups from amino acid side chains.[1]
-
Truncated Sequences: Incomplete reactions can lead to shorter peptide chains.[5]
-
Linear Semaglutide: An impurity lacking the lipid side chain modification.[1]
-
Process-Related Impurities: These can include residual solvents, reagents, and by-products from the synthetic process.[]
Q2: How can I detect these impurities in my sample?
A2: Advanced analytical methods are crucial for detecting and characterizing impurities in Semaglutide. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a standard method for separating impurities from the main product.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of mass spectrometry, enabling the identification and structural elucidation of impurities based on their mass-to-charge ratio.[2][8] High-resolution mass spectrometry (HRAM-MS) is particularly effective.[8]
-
Two-Dimensional Liquid Chromatography (2D-LC): This method provides enhanced separation for complex mixtures where impurities may co-elute with the main peak in one-dimensional LC.[9][10]
-
Peptide Mapping: Recommended for peptides exceeding 20 amino acids, this technique helps to verify the primary amino acid sequence and identify structural deviations.[2]
Q3: What causes the formation of deletion impurities, and how can I minimize them?
A3: Deletion impurities, where one or more amino acid residues are missing, can arise from inefficiencies in the SPPS coupling step.[1] This may be due to incomplete removal of the temporary protecting group (e.g., Fmoc) or inadequate activation of the amino acid being added.[1] Over-dried resin beads can also cause peptide precipitation, leading to deletions at either the N- or C-terminus.[1]
To minimize deletion impurities, ensure:
-
Complete deprotection in every cycle.
-
Sufficient activation of amino acid building blocks.
-
Proper resin handling to avoid over-drying.
Q4: My Semaglutide sample shows a peak with a mass corresponding to the loss of the fatty acid side chain. What is this impurity?
A4: This impurity is likely "Linear Semaglutide" or "L-Sema".[1] It is a common process-related impurity that arises during the modification stage of the manufacturing process where the lipid side chain is attached to the lysine at position 26.[1] Incomplete coupling of the fatty acid moiety results in this side-reaction product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Semaglutide synthesis products.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Presence of synthesis-related impurities (e.g., deletions, insertions, truncated sequences).[1][5] | Perform LC-MS analysis to determine the mass of the impurity peaks and identify the specific side-reaction product.[2][8] |
| A peak with a mass increase of +16 Da | Oxidation of a susceptible amino acid residue (e.g., Methionine, Tryptophan, Histidine).[1][4] | Use forced degradation studies (e.g., exposure to an oxidizing agent like hydrogen peroxide) to confirm the identity of the oxidized species.[8] Review synthesis and storage conditions to minimize exposure to oxidative environments.[1] |
| Broad or tailing peaks in HPLC | Presence of multiple, closely related impurities or peptide aggregation. | Optimize the HPLC method (e.g., gradient, column temperature, mobile phase composition).[8] Consider using 2D-LC for better separation.[9] |
| Inconsistent batch-to-batch purity | Variability in raw material quality, reaction conditions (time, temperature), or purification efficiency.[5] | Implement strict quality control of raw materials.[] Standardize and carefully monitor all synthesis and purification parameters. |
| Presence of diastereomers | Racemization during the synthesis process, particularly during the Fmoc-deprotection step.[1] | Use chiral chromatography to separate and quantify diastereomers. Optimize coupling and deprotection conditions to minimize racemization. |
Summary of Potential Side-Reaction Products in Semaglutide Synthesis
The following table summarizes common impurities, their typical origin, and the expected mass difference from the target Semaglutide molecule.
| Impurity Type | Description | Origin | Expected Mass Difference (Da) |
| Deletion Impurities | Missing one or more amino acid residues.[1] | Inefficient SPPS coupling or deprotection.[1] | Varies based on the deleted amino acid(s). |
| Insertion Impurities | Addition of an extra amino acid residue.[1] | Inefficient Fmoc-deprotection.[1] | Varies based on the inserted amino acid. |
| Oxidation | Addition of one or more oxygen atoms.[4] | Exposure to oxidizing conditions during synthesis or storage.[1] | +16, +32, etc. |
| Linear Semaglutide | Semaglutide without the fatty acid side chain.[1] | Incomplete modification step.[1] | Mass of the fatty acid moiety. |
| D-Isomers | Racemization of an L-amino acid to a D-amino acid.[1] | Fmoc-deprotection.[1] | 0 (isomeric) |
| Peptide-Adducts | Covalent attachment of protecting groups or reagents.[1] | Inefficient deprotection or cleavage.[1] | Varies based on the adduct. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general methodology for the separation of Semaglutide and its impurities. Optimization will be required for specific instruments and samples.
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., Hypersil GOLD Peptide column).[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[8]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.[8]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation. For example, 5% to 60% B over 30 minutes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Sample Preparation: Dissolve the Semaglutide sample in Mobile Phase A or a suitable buffer at a concentration of approximately 1 mg/mL.[8]
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol outlines the general steps for identifying unknown impurities using LC-MS.
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[8][9]
-
LC Conditions: Similar to the HPLC protocol above. Formic acid is often preferred over TFA as it is more compatible with MS detection due to reduced ion suppression.[8]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: A range that covers the expected masses of Semaglutide and its impurities (e.g., 500-5000 m/z).
-
Data Acquisition: Full scan mode to detect all ions. For structural elucidation, tandem MS (MS/MS) can be performed on selected impurity ions to generate fragment data.
-
-
Data Analysis: The accurate mass measurements from the HRAM-MS are used to propose elemental compositions for the impurities. The fragmentation patterns from MS/MS data help to confirm the peptide sequence and locate the modification or truncation.[8]
Visualizations
References
- 1. biosynth.com [biosynth.com]
- 2. OZEMPIC impurities: Safety in Semaglutide-Based Therapies [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Stability of Semaglutide Main Chain (9-37) in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Semaglutide (B3030467) Main Chain (9-37) in experimental settings.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: My Semaglutide Main Chain (9-37) solution is showing signs of degradation. What are the common chemical degradation pathways?
A1: Semaglutide Main Chain (9-37), like other peptides, is susceptible to several chemical degradation pathways in solution. The primary routes of degradation include:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by extremes in pH and elevated temperatures.
-
Oxidation: Certain amino acid residues, such as tryptophan, are prone to oxidation, especially in the presence of oxygen, light, or trace metals. This can be exacerbated by certain excipients.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to the formation of acidic variants that can alter the peptide's stability and pharmacokinetic properties.
-
Isomerization: Formation of D-amino acid isomers from the native L-amino acids can occur, potentially impacting the peptide's biological activity.
These degradation pathways can lead to the formation of various impurities, including truncated peptides and other sequence variants.
Q2: What are the key factors that influence the stability of Semaglutide Main Chain (9-37) in solution?
A2: The stability of Semaglutide Main Chain (9-37) in solution is critically influenced by several environmental factors:
-
pH: The pH of the solution is a crucial determinant of stability. For the full Semaglutide molecule, a higher extent of degradation is observed between pH 4.5 and 5.5, which is near its isoelectric point (pI) of 5.4.[1] Stability is generally improved at a pH greater than 7.0.[1] While specific data for the 9-37 main chain is limited, similar pH-dependent stability is expected.
-
Temperature: Elevated temperatures accelerate the rates of most chemical degradation reactions, including hydrolysis and oxidation.[2] For optimal stability, it is recommended to store solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures.
-
Buffer Composition: The choice of buffer can impact stability. It is advisable to use buffers with a pH that promotes stability and to be aware of any potential catalytic effects of buffer components on degradation.
-
Light and Oxygen: Exposure to light and oxygen can promote photodegradation and oxidation.[2] It is recommended to protect peptide solutions from light by using amber vials or by covering the container. Minimizing headspace in vials can reduce oxygen exposure.
Q3: I am observing precipitation in my Semaglutide Main Chain (9-37) solution. What could be the cause?
A3: Precipitation is often a sign of physical instability, primarily due to aggregation. Aggregation is a process where peptide molecules self-associate to form larger, often insoluble, species. For Semaglutide and related peptides, this can manifest as the formation of soluble oligomers, micelles, or insoluble amyloid fibrils. This process can be influenced by:
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.
-
pH: Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero, increasing the propensity for aggregation.
-
Temperature: Both high temperatures and repeated freeze-thaw cycles can induce conformational changes that expose hydrophobic regions, promoting aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence solubility and aggregation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram
Possible Cause: Chemical degradation of the Semaglutide Main Chain (9-37).
Troubleshooting Steps:
-
Confirm Peak Identity: If using mass spectrometry (MS) detection, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products such as oxidized, deamidated, or truncated forms.[3][4]
-
Perform Forced Degradation Studies: Subject a sample of the peptide to stress conditions (e.g., acidic, basic, oxidative, thermal) to intentionally generate degradation products.[2][4][5] This can help to confirm if the unexpected peaks in your experimental sample correspond to known degradants.
-
Optimize Storage and Handling Conditions:
-
Ensure the pH of the solution is in a stable range (for full Semaglutide, pH > 7.0 is recommended).[1]
-
Store stock solutions and aliquots at or below -20°C.
-
Protect solutions from light and minimize exposure to atmospheric oxygen.
-
-
Review Formulation Components: Evaluate if any excipients or buffer components could be contributing to the degradation.
Issue 2: Solution Becomes Cloudy or Forms a Precipitate
Possible Cause: Physical instability leading to aggregation and precipitation.
Troubleshooting Steps:
-
Visualize and Characterize Aggregates:
-
Visually inspect the solution for turbidity or visible particles.
-
If available, use techniques like Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates.
-
For fibril formation, a Thioflavin T (ThT) assay can be employed to detect the characteristic cross-β sheet structure of amyloid fibrils.
-
-
Optimize Solution Conditions:
-
Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point.
-
Consider working with lower peptide concentrations if experimentally feasible.
-
Evaluate the effect of varying the ionic strength by adjusting the salt concentration in the buffer.
-
-
Improve Handling Procedures:
-
Avoid vigorous vortexing or shaking, which can induce aggregation. Gentle mixing is preferred.
-
Prepare single-use aliquots to minimize freeze-thaw cycles.
-
-
Consider Solubility Enhancers: For persistent solubility issues, the addition of stabilizing excipients such as certain sugars or amino acids may be beneficial.
Data Presentation
Table 1: Summary of Stability-Indicating HPLC/UPLC Methods for Semaglutide Analysis
| Parameter | Method 1 (RP-HPLC)[2][6] | Method 2 (RP-UPLC)[7] | Method 3 (RP-HPLC)[8] | Method 4 (HPLC)[5] |
| Column | Azilent C18 (150 x 4.6 mm, 5 µm) | Acquity BEH-C18 (100 x 2.1 mm, 1.7 µm) | Kromasil C18 | Aeris™ Peptide XB-C18 |
| Mobile Phase | 0.01N KH₂PO₄ : Acetonitrile (50:50 v/v) | 0.01N KH₂PO₄ : Acetonitrile (60:40 v/v) | 0.01N KH₂PO₄ : Acetonitrile (61:39 v/v) | Gradient elution with perchloric acid and Acetonitrile:Methanol:Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.9 mL/min | Not specified |
| Detection | 230 nm | 230 nm | 230 nm | Not specified |
| Run Time | 5 min | 1.2 min | Not specified | Not specified |
| Retention Time | 2.222 min | 0.89 min | 2.518 min | Not specified |
Note: These methods were developed for the full Semaglutide molecule but provide a strong starting point for the analysis of the Semaglutide Main Chain (9-37).
Table 2: Solubility of Semaglutide Main Chain (9-37)
| Solvent | Solubility | Notes |
| Water | 25 mg/mL (7.87 mM)[9] | Requires sonication and pH adjustment to 10 with NH₄OH.[9] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL)[10] | - |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method
This protocol is adapted from a validated method for Semaglutide and can be used as a starting point for assessing the stability of the Semaglutide Main Chain (9-37).[7]
-
Instrumentation: Waters Acquity UPLC system with a PDA detector and Empower software.
-
Column: Acquity BEH-C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.01N Potassium dihydrogen orthophosphate.
-
Mobile Phase B: Acetonitrile.
-
Use a mobile phase composition of 60:40 (A:B).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Run Time: 1.2 min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Semaglutide Main Chain (9-37) in the mobile phase to a known concentration.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Analysis: Inject the sample and monitor the chromatogram for the main peptide peak and any degradation products. The appearance of new peaks or a decrease in the main peak area over time indicates instability.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of Semaglutide Main Chain (9-37).[2][4]
-
Prepare Stock Solution: Dissolve the peptide in an appropriate solvent (e.g., water or a buffer) to a concentration of 1.0 mg/mL.
-
Acidic Degradation: Add 0.1 mL of 1N HCl to a 1 mL aliquot of the stock solution. Incubate at room temperature for a specified time (e.g., 5 hours).[5] Neutralize the solution before analysis.
-
Basic Degradation: Add 0.1 mL of 0.1N NaOH to a 1 mL aliquot of the stock solution. Incubate at room temperature for a specified time (e.g., 4 hours).[5] Neutralize the solution before analysis.
-
Oxidative Degradation: Add hydrogen peroxide to a final concentration of 0.01% to a 1 mL aliquot of the stock solution.[3] Incubate at room temperature, protected from light, for a specified time (e.g., 14 hours).[3]
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 72 hours).[3] Allow the sample to cool to room temperature before analysis.
-
Analysis: Analyze the stressed samples, along with a control sample (stock solution stored under optimal conditions), using a stability-indicating HPLC/UPLC method (see Protocol 1). Compare the chromatograms to identify and quantify degradation products.
Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection
This protocol is a general method for detecting amyloid fibril formation and can be adapted for Semaglutide Main Chain (9-37).
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Peptide solution at the desired concentration in a suitable buffer (e.g., phosphate (B84403) buffer).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities (Excitation ~440-450 nm, Emission ~480-490 nm).
-
-
Procedure:
-
In each well of the microplate, mix the peptide solution with the ThT stock solution to a final ThT concentration of 10-25 µM.
-
Include a buffer-only control with ThT.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals over the desired time course.
-
An increase in fluorescence intensity over time is indicative of amyloid fibril formation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics.
-
Visualizations
Caption: Key degradation pathways for Semaglutide Main Chain (9-37) in solution.
Caption: Workflow for assessing the stability of Semaglutide Main Chain (9-37).
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Stability indicating method development and validation of semaglutide by RP-HPLC in pharmaceutical substance and pharmaceutical product - vels [ir.vistas.ac.in]
- 7. veeprho.com [veeprho.com]
- 8. tojqi.net [tojqi.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Improving coupling efficiency for difficult sequences in GLP-1 (9-37)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the solid-phase peptide synthesis (SPPS) of GLP-1 (9-37), with a focus on improving coupling efficiency for difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of GLP-1 (9-37)?
The synthesis of GLP-1 (9-37) and its analogues can be challenging due to its length and specific amino acid sequence. Common issues include:
-
Low coupling efficiency: This is particularly prevalent with sterically hindered amino acids such as Valine (Val), Isoleucine (Ile), and the non-natural amino acid 2-aminoisobutyric acid (Aib), which is often incorporated to enhance enzymatic stability.[1][2][3]
-
Peptide aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions. A known aggregation-prone region in the GLP-1 family is the hexapeptide sequence xFxxWL.[4]
-
Formation of deletion impurities: Incomplete coupling or deprotection steps can result in peptides missing one or more amino acids.
-
Racemization: The chiral integrity of amino acids can be compromised during activation, especially with residues like Histidine (His) and Cysteine (Cys).
Q2: Which coupling reagents are recommended for the synthesis of GLP-1 (9-37)?
For routine couplings, standard carbodiimide-based reagents like DIC/HOBt can be effective. However, for difficult sequences and to minimize racemization, more potent uronium/phosphonium salt reagents are recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often preferred for its high reactivity and lower risk of racemization compared to HBTU.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful coupling reagent.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent known for its high efficiency and safety profile.[5]
Q3: What type of resin is most suitable for the synthesis of a long peptide like GLP-1 (9-37)?
A low-loaded resin is recommended to minimize steric hindrance and reduce peptide aggregation, which are common issues with longer peptides. Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve solvation of the growing peptide chain.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency at a Specific Residue
Symptom: A positive Kaiser test (blue beads) or other monitoring method after a coupling step indicates the presence of unreacted free amines.
Possible Causes:
-
Steric hindrance: The amino acid being coupled or the N-terminal of the peptide on the resin is sterically bulky.
-
Peptide aggregation: The peptide chain has folded or aggregated on the resin, blocking access to the N-terminus.
-
Inefficient coupling reagent: The chosen coupling reagent is not sufficiently reactive for the specific sequence.
Solutions:
| Solution | Description | Experimental Protocol |
| Extend Coupling Time | Allows more time for the reaction to proceed to completion. | Double the standard coupling time for the problematic residue. |
| Double Coupling | A second coupling reaction with fresh reagents is performed to drive the reaction to completion. | After the initial coupling and washing, repeat the coupling step with a fresh solution of the activated amino acid. See Protocol 1 for details. |
| Use a More Potent Coupling Reagent | Switch to a more reactive coupling reagent to overcome steric hindrance or aggregation. | If using DIC/HOBt, consider switching to HATU, HBTU, or COMU. See Table 1 for a comparison. |
| Elevate Temperature | Increased temperature can disrupt secondary structures and enhance reaction kinetics. | Perform the coupling step at an elevated temperature (e.g., 50-75°C). Caution: this may increase the risk of racemization for certain amino acids. |
| Incorporate Chaotropic Agents | These agents disrupt secondary structures and improve resin solvation, thereby reducing aggregation. | Add a chaotropic agent such as LiCl (0.4 M) or KSCN (0.4 M) to the coupling reaction mixture. See Protocol 2 for details. |
Problem 2: Identification of Deletion Sequences in the Final Product
Symptom: Mass spectrometry analysis of the crude peptide shows masses corresponding to the target peptide minus one or more amino acids.
Possible Causes:
-
Incomplete Fmoc-deprotection: The N-terminal protecting group is not fully removed, preventing the next amino acid from coupling.
-
Inefficient coupling: As described in Problem 1.
-
Failure to cap unreacted chains: Unreacted N-termini from a failed coupling step remain available for subsequent couplings, leading to deletion sequences.
Solutions:
| Solution | Description | Experimental Protocol |
| Ensure Complete Deprotection | Verify the efficiency of the deprotection step. | Use fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Consider extending the deprotection time or performing a second deprotection step. |
| Capping | Acetylate the unreacted N-termini to prevent them from participating in subsequent coupling reactions. | After a coupling step that is known to be difficult or has been shown to be incomplete, treat the resin with a capping solution, such as acetic anhydride (B1165640) and a base. See Protocol 3 for details. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for a Difficult Sequence (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Purity (%) | Coupling Efficiency | Racemization Risk |
| HATU | Higher | High | Lower |
| HBTU | Lower | High, but generally lower than HATU | Higher |
| DIC/HOBt | Variable | Moderate | Moderate |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its challenging sequence.
Table 2: Purity of a GLP-1 Intermediate with a Difficult Coupling Step
| Synthesis Step | Purity (%) |
| Arg34GLP-1 (9-37) main peptide chain coupled with a modified side chain | 67.5 |
| Boc-His(Trt)-Aib-OSu coupled with a modified GLP-1 (9-37) intermediate | 76.57 |
Data from patent literature describing the synthesis of a semaglutide (B3030467) precursor.[6]
Experimental Protocols
Protocol 1: Double Coupling
-
First Coupling: Perform the initial coupling of the amino acid using your standard protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.9 equivalents of coupling reagent, and 6 equivalents of base in DMF).
-
Wash: After the first coupling, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of the activated amino acid as in step 1.
-
Reaction: Add the fresh solution to the resin and allow the second coupling to proceed for the same duration as the first.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Use of Chaotropic Agents
-
Prepare Chaotropic Solution: Prepare a 0.4 M solution of LiCl or KSCN in DMF.
-
Pre-wash (Optional): Before the coupling step, wash the resin with the chaotropic solution.
-
Coupling: Dissolve the Fmoc-amino acid and coupling reagent in the chaotropic solution. Add the base and proceed with the coupling as per your standard protocol.
-
Wash: After the coupling is complete, wash the resin thoroughly with DMF to remove the chaotropic salt and other reagents.
Protocol 3: Capping with Acetic Anhydride
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
Capping Reaction: After the coupling step, wash the resin with DMF. Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove the capping reagents.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Semaglutide Main Chain (9-37) Purity by Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of therapeutic peptides and their intermediates is critical for ensuring safety and efficacy. Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, and its synthetic precursors, such as the Semaglutide main chain (9-37), require rigorous purity assessment.[][2] Regulatory bodies mandate the use of multiple, independent analytical methods—an approach known as orthogonal validation—to provide a comprehensive purity profile. This guide offers an objective comparison of key orthogonal methods for validating the purity of Semaglutide main chain (9-37), supported by established experimental protocols and data presentation.
Impurities in synthetic peptides can arise from various stages, including incomplete coupling, side-chain protection failures during solid-phase peptide synthesis (SPPS), or degradation during storage and handling.[3][4][5] These impurities may include deletions, insertions, truncations, or isomers, which can potentially alter the biological activity and immunogenicity of the final drug product.[3][4][6] Therefore, employing a suite of analytical techniques, each leveraging different physicochemical principles, is essential for their detection and quantification.
Comparison of Key Orthogonal Analytical Methods
The selection of complementary analytical methods is crucial for a thorough characterization of peptide purity.[7] Techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorses for purity assessment, while methods like Mass Spectrometry (MS) and Capillary Electrophoresis (CE) provide orthogonal data on identity and charge heterogeneity.[7][8]
| Method | Principle of Separation/Detection | Information Provided | Strengths | Limitations |
| RP-HPLC / UPLC | Differential partitioning based on hydrophobicity. | Retention time, peak area (% purity relative to UV-absorbing species). | High resolution, robust, quantitative, excellent for separating closely related impurities.[9][10] UPLC offers higher speed and resolution than HPLC.[11] | Co-elution of impurities with similar hydrophobicity can occur.[12] May not resolve charge variants or isomers effectively. |
| LC-MS | Hydrophobicity (LC) and mass-to-charge ratio (MS). | Molecular weight confirmation, impurity identification and structure elucidation via fragmentation.[3] | Confirms identity of the main peak and provides mass information for impurities, enabling identification of modifications (e.g., oxidation, deletion).[13] | Ionization suppression can affect quantitation. Not all impurities may ionize efficiently. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio and electrophoretic mobility.[7] | Migration time, peak area, detection of charge variants.[7] | High efficiency and resolution, complementary to HPLC.[7][14][15] Ideal for separating species with small charge differences (e.g., deamidation).[7] | Lower sensitivity and loading capacity compared to HPLC. Can be sensitive to matrix effects. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by chromatographic separation and quantification of constituent amino acids. | Confirms amino acid composition and provides an absolute measure of peptide content. | Provides fundamental confirmation of the peptide's primary structure. | Destructive method, does not provide information on sequence or impurities with the correct amino acid composition. |
Experimental Workflow for Orthogonal Purity Validation
The logical process for a comprehensive purity assessment involves subjecting the peptide sample to multiple analytical techniques. The results are then integrated to build a complete purity profile, confirming identity, quantifying the main component, and identifying and quantifying impurities.
Caption: Workflow for orthogonal purity validation of Semaglutide main chain (9-37).
Quantitative Data Summary
While specific multi-method comparative data for the Semaglutide main chain (9-37) intermediate is not broadly published, representative data from certificates of analysis and studies on the final Semaglutide API demonstrate typical results obtained from these orthogonal techniques.
| Analysis | Parameter | Typical Result | Information Provided |
| RP-HPLC | Purity | ≥98%[16] (A specific batch showed 99.62%[17]) | The sample is 99.62% pure relative to other UV-absorbing species. |
| LC-MS | Main Peak Mass (m/z) | [M+H]+ confirmed | Confirms the identity and molecular weight (3175.5 g/mol ) of the target peptide.[16][17] |
| LC-MS | Impurity Identification | Masses corresponding to deletions (e.g., T5 deletion), oxidations (+16 Da), or truncations detected.[3][13] | Identifies specific process-related and degradation impurities. |
| Capillary Electrophoresis | Main Peak Purity | >95% | Provides an orthogonal purity value based on charge-to-mass ratio. |
| Peptide Content | % Peptide | ~93%[17] | Determines the net peptide content, accounting for water and counter-ions. |
Detailed Experimental Protocols
The following protocols are representative methodologies for the purity analysis of Semaglutide and its intermediates.
Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
This method provides high-resolution separation for purity assessment and impurity profiling.
-
Objective: To separate the Semaglutide main chain (9-37) from its structurally similar impurities based on hydrophobicity.
-
Instrumentation: An ACQUITY UPLC System or similar.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 65% B (linear gradient)
-
22-23 min: 65% to 95% B
-
23-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.[19]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 0.5 mg/mL.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method confirms the molecular weight of the main peptide and identifies unknown impurities.
-
Objective: To confirm the identity of the Semaglutide main chain (9-37) and to identify impurities by their mass-to-charge ratio.
-
Instrumentation: A Vanquish Flex UHPLC system coupled to an Orbitrap Exploris 240 mass spectrometer or similar HRAM MS system.[3]
-
LC Conditions: Similar to the RP-UPLC method above, but often using an MS-compatible acid like formic acid (0.1%) instead of TFA to improve ionization.[3]
-
Mass Spectrometer Settings:
-
Data Analysis: The resulting mass spectrum is processed to confirm the molecular weight of the main peak. Masses of impurity peaks are compared against potential modifications (e.g., deletions, oxidations, deamidations).[3][13]
Capillary Zone Electrophoresis (CZE)
This method provides an orthogonal separation based on the charge and size of the peptide.
-
Objective: To provide an orthogonal, high-resolution separation of the peptide and its impurities based on their charge-to-mass ratio.[20]
-
Instrumentation: A standard capillary electrophoresis system.
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the peptide in water or the BGE to a concentration of 0.5 mg/mL.
Mechanism of Action: GLP-1 Receptor Signaling
Semaglutide main chain (9-37) is a precursor to Semaglutide, which functions as a GLP-1 receptor agonist.[16][21] Understanding the final drug's mechanism of action highlights the importance of ensuring the precursor's structural integrity. Upon binding to the GLP-1 receptor on pancreatic β-cells, it initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion.
Caption: Simplified GLP-1 receptor signaling pathway activated by Semaglutide.
References
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biosynth.com [biosynth.com]
- 5. rawamino.com [rawamino.com]
- 6. agilent.com [agilent.com]
- 7. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aun.edu.eg [aun.edu.eg]
- 9. Optimized HPLC Method for Semaglutide Assay & Impurities [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. lcms.cz [lcms.cz]
- 14. Principles and practice of peptide analysis with capillary zone electrophoresis | Semantic Scholar [semanticscholar.org]
- 15. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. caymanchem.com [caymanchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. waters.com [waters.com]
- 19. HPLC Method for Analysis of Semaglutide on Solid-Core Primesep SB Column | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
A Comprehensive Guide to the Characterization of Semaglutide Main Chain (9-37) Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of the Semaglutide (B3030467) Main Chain (9-37) reference standard, a critical starting material in the synthesis of the impactful GLP-1 receptor agonist, Semaglutide. We offer an objective comparison with related impurities, supported by experimental data and detailed analytical protocols, to assist researchers in ensuring the quality and integrity of their drug development processes.
Physicochemical and Purity Profile
The Semaglutide Main Chain (9-37) is a 29-amino acid peptide fragment that serves as the backbone for the synthesis of Semaglutide. Its precise characterization is paramount for guaranteeing the final drug substance's purity, efficacy, and safety.
Table 1: Physicochemical Properties of Semaglutide Main Chain (9-37) Reference Standard
| Property | Specification | Source |
| Appearance | White to off-white solid | [1][2] |
| Molecular Formula | C₁₄₂H₂₁₆N₃₈O₄₅ | [1][2][3] |
| Molecular Weight | 3175.46 g/mol | [1][2] |
| Peptide Sequence | Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly | [2] |
| Solubility | Slightly soluble in Water and Acetonitrile (0.1-1 mg/ml). Soluble in water at 25 mg/mL with ultrasonic and pH adjustment to 10 with NH₄OH. | [3][4] |
| Storage | Sealed, away from moisture. Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
A representative Certificate of Analysis (CoA) for a commercially available Semaglutide Main Chain (9-37) reference standard highlights its typical purity profile.
Table 2: Representative Purity and Peptide Content Data from a Certificate of Analysis
| Analysis | Result | Method |
| Purity (HPLC) | 99.62% | High-Performance Liquid Chromatography |
| Mass Spectrometry | Consistent with structure | Mass Spectrometry |
| Peptide Content | 92.8% | Not specified |
Source: MedChemExpress Certificate of Analysis[1]
Comparison with Alternative Reference Materials: Semaglutide Impurities
In the context of Semaglutide synthesis and quality control, the primary alternatives to the main chain reference standard are the various process-related and degradation impurities. These are not direct replacements but are essential for method validation, impurity profiling, and ensuring the final product's safety.
Table 3: Comparison of Semaglutide Main Chain (9-37) with Key Semaglutide Impurities
| Characteristic | Semaglutide Main Chain (9-37) | Semaglutide Impurities (e.g., deletions, additions, modifications) |
| Primary Use | Starting material for synthesis; reference for identity and purity of the main peptide backbone. | Method validation for impurity detection; identification and quantification of process-related and degradation products. |
| Typical Purity | High (e.g., >98%) | Varies; used to spike samples for analytical method development. |
| Regulatory Scrutiny | High, as it dictates the quality of the final Active Pharmaceutical Ingredient (API). | High; regulatory bodies like the FDA require identification and characterization of impurities exceeding 0.10%.[5] |
Experimental Protocols for Characterization
Accurate characterization of the Semaglutide Main Chain (9-37) relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) for purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation are the cornerstones of this process.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for assessing the purity of the Semaglutide Main Chain (9-37).
Objective: To separate and quantify the main peptide peak from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Aeris™ Peptide XB-C18, Inertsil ODS C18)[6][7]
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample Diluent: Water or a mixture of water and acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Semaglutide Main Chain (9-37) reference standard in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general procedure for confirming the identity of the Semaglutide Main Chain (9-37) by verifying its molecular weight.
Objective: To confirm the molecular mass of the peptide.
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF)[9]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Water:Methanol (70:30)[9]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the Semaglutide Main Chain (9-37) in the sample diluent.[9]
-
LC Conditions:
-
Column: AdvanceBio Peptide Plus, 2.1 x 150 mm[9]
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to elute the peptide.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: Optimized for the detection of the expected charge states of the peptide.
-
Collision Energy: Optimized for fragmentation if MS/MS is required for sequence confirmation.
-
-
Data Analysis: Process the acquired mass spectrum to identify the molecular ion peaks corresponding to the different charge states of the Semaglutide Main Chain (9-37). Deconvolute the spectrum to determine the average molecular mass and compare it with the theoretical mass (3175.46 Da).
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
Semaglutide, derived from the main chain (9-37), functions as a GLP-1 receptor agonist. Understanding its mechanism of action is crucial for drug development. The following diagram illustrates the key signaling events initiated upon receptor activation.
Caption: GLP-1 receptor signaling cascade initiated by Semaglutide.
Experimental Workflow for Purity and Identity Confirmation
The logical flow of experiments for the comprehensive characterization of the Semaglutide Main Chain (9-37) reference standard is depicted below.
Caption: Workflow for the characterization of Semaglutide Main Chain (9-37).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WO2020190757A1 - Improved processes for the preparation of semaglutide - Google Patents [patents.google.com]
- 6. Optimized HPLC Method for Semaglutide Assay & Impurities [phenomenex.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Impurity Profiling of Semaglutide Main Chain from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, are intrinsically linked to its purity. As the demand for Semaglutide for the treatment of type 2 diabetes and obesity continues to surge, a thorough understanding of its impurity profile is critical for both innovator and generic drug developers.[1] Impurities can arise during synthesis, purification, and storage, potentially impacting the drug's potency, stability, and even immunogenicity.[1][2] This guide provides a comparative overview of potential impurity profiles of the Semaglutide main chain from different suppliers, supported by detailed experimental protocols for analysis.
Understanding Semaglutide Impurities
Impurities in Semaglutide can be broadly categorized based on their origin: the manufacturing process and degradation. The two primary synthesis routes for the Semaglutide peptide backbone are solid-phase peptide synthesis (SPPS) and recombinant DNA (rDNA) technology.[1][2] Each method can give rise to a unique set of process-related impurities.
Common impurities include:
-
Process-Related Impurities (SPPS): Incomplete reactions during SPPS can lead to truncated (missing amino acids) or extended peptide sequences.[1][3] Racemization can result in the formation of D-amino acid diastereomers.[1] Additionally, protecting groups used during synthesis may not be completely removed, leading to peptide-protection adducts.[1]
-
Process-Related Impurities (rDNA): The fermentation process using host organisms like yeast can introduce host cell proteins and other by-products.[2] Modifications to the peptide sequence, such as amino acid substitutions, can also occur.[2]
-
Degradation Products: Oxidation, particularly of methionine residues, and deamidation of glutamine can occur during storage and handling.[1][2] Hydrolysis of the peptide backbone can also lead to truncated fragments.[1]
-
Modification-Related Impurities: An important impurity is linear Semaglutide, which lacks the fatty acid side chain modification essential for the drug's extended half-life.[1]
Regulatory bodies like the FDA and EMA have established stringent guidelines for the control of peptide-related impurities, with any new impurity exceeding 0.5% requiring an immunogenicity assessment.[2]
Comparative Impurity Profiles: A Representative Analysis
While specific impurity data from individual suppliers is proprietary, the following table provides a representative comparison of potential impurity profiles based on the synthesis method. This table is for illustrative purposes to guide researchers on what to expect when evaluating different sources of the Semaglutide main chain.
| Impurity Type | Supplier Type A (SPPS) | Supplier Type B (rDNA) | Typical Acceptance Criteria |
| Truncated Sequences | Potentially Higher | Lower | ≤ 0.1% |
| Amino Acid Deletions/Insertions | Potentially Higher | Lower | ≤ 0.1% |
| Diastereomeric Impurities (D-amino acids) | Present | Absent or Very Low | ≤ 0.1% for each |
| Oxidation Products | Present | Present | ≤ 0.2% |
| Host Cell-Related Impurities | Absent | Potentially Present | ≤ 100 ppm |
| Linear Semaglutide (without side chain) | Potentially Present | Potentially Present | ≤ 0.5% |
| Total Impurities | ≤ 1.0% | ≤ 1.0% | As per pharmacopeia |
Note: The values presented are hypothetical and for educational purposes only. Actual impurity levels will vary between suppliers and batches.
Experimental Protocols for Impurity Profiling
Accurate and robust analytical methods are essential for the identification and quantification of Semaglutide impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the routine analysis and quantification of known impurities in Semaglutide active pharmaceutical ingredient (API).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: HiQSil C18 (250 mm × 4.6 mm, 5 µm) or Aeris™ Peptide XB-C18 for peptide-specific separations.[4][5][6]
-
Mobile Phase B: Methanol (B129727).[4][6]
-
Gradient: A typical gradient would be from a lower to a higher percentage of Mobile Phase B over a set time to ensure the separation of all impurities.
-
Injection Volume: 20 µL.[6]
-
Diluent: A mixture of water and methanol (e.g., 65:35 v/v).[4][6]
-
Sample Preparation: Dissolve the Semaglutide sample in the diluent to a final concentration of 1 mg/mL. To generate degradation impurities for method development, a sample can be heated at 80°C for 24 hours.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities and confirming the mass of known impurities. Two-dimensional LC (2D-LC) can be employed for complex samples to enhance resolution.[8]
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[8]
-
First Dimension (1D) Chromatography (High-Resolution Separation):
-
Column: AdvanceBio Peptide Plus (2.1 × 250 mm, 2.7 μm).[8]
-
Mobile Phase A: 25 mM disodium (B8443419) hydrogen phosphate, pH 4.5: acetonitrile (B52724) (70:30).[8]
-
Mobile Phase B: 25 mM disodium hydrogen phosphate, pH 4.5: acetonitrile (30:70).[8]
-
Flow Rate: 0.6 mL/min.[8]
-
-
Second Dimension (2D) Chromatography (MS-Compatible Desalting):
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Data Acquisition: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on selected ions for structural elucidation.
-
Visualizing the Process
To better understand the workflow and the relationship between synthesis and impurities, the following diagrams are provided.
Caption: Experimental workflow for Semaglutide impurity profiling.
Caption: Synthesis routes and their associated impurities.
Conclusion
The impurity profile of the Semaglutide main chain is a critical quality attribute that can vary depending on the manufacturing process employed by the supplier. A comprehensive analytical strategy utilizing high-resolution techniques like HPLC and LC-MS is imperative for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[2] Researchers and drug developers must meticulously evaluate the impurity profile of Semaglutide from any supplier to mitigate potential risks and ensure batch-to-batch consistency. This guide serves as a foundational resource for establishing a robust impurity profiling program.
References
- 1. biosynth.com [biosynth.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. m.youtube.com [m.youtube.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Optimized HPLC Method for Semaglutide Assay & Impurities [phenomenex.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. agilent.com [agilent.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. lcms.cz [lcms.cz]
The Inactive Progenitor: A Comparative Guide to the Biological Activity of Semaglutide Main Chain (9-37) Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting the glucagon-like peptide-1 receptor (GLP-1R) has led to extensive investigation into the structure-activity relationships of GLP-1 and its analogs. While Semaglutide, a potent long-acting GLP-1R agonist, has demonstrated significant clinical success, understanding the biological contributions of its constituent fragments is crucial for future drug design. This guide focuses on the Semaglutide Main Chain (9-37), a C-terminal fragment that serves as a key precursor in the synthesis of the final drug.
Contrary to the full-length Semaglutide, the 9-37 main chain, which lacks the critical N-terminal amino acids, is generally considered to be biologically inactive or to act as a weak antagonist at the GLP-1 receptor. This is a consequence of the well-established understanding that the N-terminal region of GLP-1, particularly the histidine at position 7 and the alanine (B10760859) at position 8, is indispensable for receptor activation. The native GLP-1 (7-36) is rapidly cleaved in vivo by the enzyme dipeptidyl peptidase-4 (DPP-IV) between alanine at position 8 and glutamic acid at position 9, yielding the inactive GLP-1 (9-36) metabolite.
Due to its inherent lack of significant agonist activity, the scientific literature contains a scarcity of studies focused on creating and comparing the biological activities of various analogs of the Semaglutide Main Chain (9-37). Research efforts have predominantly concentrated on modifying the full-length GLP-1 peptide to enhance its potency, stability, and duration of action.
Understanding the GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like Semaglutide initiates a cascade of intracellular events, primarily through the Gαs protein subunit, leading to an increase in cyclic AMP (cAMP) levels. This signaling pathway is central to the therapeutic effects of GLP-1R agonists, including glucose-dependent insulin (B600854) secretion.
Comparative Biological Activity Data
While comprehensive comparative data for a wide range of Semaglutide Main Chain (9-37) analogs is not available, the table below summarizes the general biological properties of the native GLP-1 (9-36) fragment, which is analogous to the Semaglutide (9-37) main chain in its lack of the N-terminal residues.
| Peptide | Receptor Binding Affinity (IC50) | In Vitro Potency (EC50 for cAMP production) | Primary Biological Role |
| GLP-1 (7-36) | High (nM range) | High (pM to low nM range) | Potent Agonist |
| GLP-1 (9-36) | Low (µM range or higher) | Very Low / No significant activity | Inactive Metabolite / Weak Antagonist |
Experimental Protocols
The evaluation of the biological activity of GLP-1 receptor agonists and their analogs typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled GLP-1 analog, such as 125I-GLP-1(7-36)amide, is used as the tracer.
-
Assay: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vitro cAMP Accumulation Assay
Objective: To measure the ability of a test compound to stimulate intracellular cyclic AMP (cAMP) production, a key second messenger in GLP-1 receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the human GLP-1 receptor are seeded in multi-well plates.
-
Stimulation: The cells are incubated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Experimental Workflow for Analog Evaluation
The process of synthesizing and evaluating novel peptide analogs follows a structured workflow, from initial design to in vivo testing.
Conclusion
The Semaglutide Main Chain (9-37) is a critical intermediate in the chemical synthesis of Semaglutide. However, due to the absence of the N-terminal residues required for GLP-1 receptor activation, this fragment and its potential analogs are not a primary focus of research for developing new GLP-1R agonists. The wealth of available data on full-length GLP-1 analogs provides a more fruitful foundation for the design of next-generation therapeutics for type 2 diabetes and obesity. Future research will likely continue to build upon the established structure-activity relationships of the complete peptide to enhance therapeutic outcomes.
Cross-Reactivity of Semaglutide Antibodies with Endogenous GLP-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-semaglutide antibodies with the main chain peptide, native glucagon-like peptide-1 (GLP-1). The development of anti-drug antibodies (ADAs) is a potential consequence of treatment with therapeutic peptides like semaglutide (B3030467). A critical aspect of assessing the immunogenicity of semaglutide, a GLP-1 receptor agonist with 94% homology to native GLP-1, is to determine the extent to which these ADAs cross-react with the endogenous hormone. Such cross-reactivity could theoretically impact the safety and efficacy of the treatment by neutralizing the physiological effects of native GLP-1.
Executive Summary
Clinical studies have shown that a subset of patients treated with semaglutide develop anti-drug antibodies. A notable characteristic of these antibodies is their cross-reactivity with endogenous GLP-1. In a key clinical trial, all participants who developed anti-semaglutide antibodies showed cross-reactivity with endogenous GLP-1[1]. Another regulatory document reviewing data from the PIONEER clinical trials for oral semaglutide reported that approximately 52% of samples that tested positive for anti-semaglutide antibodies also showed cross-reactivity with endogenous GLP-1[2]. Despite this cross-reactivity, the clinical significance appears to be low, with no evidence of an impact on the pharmacokinetic (PK), pharmacodynamic (PD), safety, or efficacy profiles of semaglutide in subjects with ADAs[2]. Furthermore, instances of neutralizing ADAs against semaglutide or with neutralizing effects on endogenous GLP-1 have been rare[1].
This guide summarizes the available data on the incidence of cross-reactivity and outlines the experimental protocols used to assess this phenomenon, providing a framework for researchers in the field.
Quantitative Data Summary
While specific binding affinities (KD values) and IC50 values for the cross-reactivity of anti-semaglutide antibodies with native GLP-1 are not extensively reported in publicly available literature, the following table summarizes the key findings from clinical trial data regarding the incidence and nature of this cross-reactivity.
| Parameter | Finding | Source |
| Incidence of Anti-Semaglutide Antibodies | 2% of participants on semaglutide 2.4 mg developed ADAs. | [1] |
| Cross-Reactivity with Endogenous GLP-1 | All anti-drug antibodies detected in one clinical trial were cross-reactive with endogenous GLP-1. | [1] |
| Cross-Reactivity in PIONEER Trials (Oral Semaglutide) | Approximately 52% (11 out of 21) of ADA-positive samples showed cross-reactivity with endogenous GLP-1. | [2] |
| Neutralizing Potential | No occurrences of anti-drug neutralized antibodies or ADAs with endogenous GLP-1 neutralizing effects were reported in one study. | [1] |
| Clinical Impact of ADAs | No discernible impact on pharmacokinetics, pharmacodynamics, safety, or efficacy was observed in subjects with anti-semaglutide antibodies. | [2] |
Experimental Protocols
The assessment of anti-semaglutide antibody cross-reactivity with native GLP-1 involves a multi-tiered approach, typically starting with screening and confirmation of ADAs, followed by characterization of their cross-reactivity and neutralizing potential. The following are detailed methodologies for key experiments.
Competitive Ligand-Binding Assay for Cross-Reactivity Assessment (ELISA-based)
This assay is designed to determine the specificity of anti-semaglutide antibodies and their ability to bind to native GLP-1.
Principle: This is a competitive inhibition enzyme-linked immunosorbent assay (ELISA). Unlabeled native GLP-1 competes with labeled semaglutide for binding to the anti-semaglutide antibodies present in the sample. A reduction in the signal from the labeled semaglutide indicates cross-reactivity.
Protocol:
-
Coating: Microtiter plates are coated with a specific concentration of recombinant semaglutide and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Competitive Incubation:
-
Patient serum or plasma samples (containing potential anti-semaglutide antibodies) are pre-incubated with a serial dilution of unlabeled native GLP-1 (competitor) or with assay buffer alone (no competitor control).
-
This mixture is then added to the semaglutide-coated wells.
-
Simultaneously, a labeled (e.g., biotinylated or HRP-conjugated) version of semaglutide is added to the wells.
-
The plate is incubated for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Plates are washed to remove unbound antibodies and competitor.
-
Detection:
-
If a biotinylated semaglutide was used, a streptavidin-HRP conjugate is added and incubated for 1 hour at room temperature.
-
After another wash step, a substrate solution (e.g., TMB) is added.
-
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor (native GLP-1). An IC50 value, the concentration of native GLP-1 that causes 50% inhibition of the signal, can be determined to quantify the cross-reactivity.
Cell-Based Neutralizing Antibody (nAb) Assay for Cross-Reactivity
This functional assay determines whether the cross-reactive antibodies can neutralize the biological activity of native GLP-1.
Principle: The assay utilizes a cell line expressing the human GLP-1 receptor (GLP-1R). The activation of GLP-1R by its ligand (in this case, native GLP-1) leads to a measurable downstream signaling event, such as an increase in cyclic AMP (cAMP). Neutralizing antibodies in a sample will bind to native GLP-1 and inhibit its ability to activate the receptor, thus reducing the signal.
Protocol:
-
Cell Culture: Baby Hamster Kidney (BHK) cells or other suitable cells transfected with the human GLP-1 receptor are cultured to an appropriate density.
-
Sample Pre-incubation: Patient serum or plasma samples are pre-incubated with a fixed, sub-maximal concentration of recombinant human GLP-1 for a defined period (e.g., 1-2 hours) at 37°C to allow for antibody-antigen binding.
-
Cell Stimulation: The pre-incubated sample-GLP-1 mixture is added to the cultured cells. A positive control (GLP-1 alone) and a negative control (assay medium) are included. The FDA has noted the use of 1.5 ng/mL (EC80) of recombinant human GLP-1 for cell stimulation in such assays[3].
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation and downstream signaling (e.g., 30 minutes to a few hours) at 37°C.
-
Signal Detection: The reaction is stopped, and the level of the second messenger (e.g., cAMP) is measured using a suitable detection kit (e.g., a competitive immunoassay or a reporter gene assay).
-
Data Analysis: The percentage of neutralization is calculated by comparing the signal from the sample-treated cells to the signals from the positive and negative controls. A sample is considered to have neutralizing cross-reactivity if it shows a significant and dose-dependent inhibition of GLP-1-induced signaling. The sensitivity of these assays has been progressively improved, with detection limits for anti-GLP-1 neutralizing antibodies reaching as low as 46 ng/ml in optimized assays[3][4].
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique that can provide quantitative data on the binding affinity and kinetics of the interaction between anti-semaglutide antibodies and native GLP-1.
Principle: One of the interactants (e.g., native GLP-1) is immobilized on a sensor chip. The other interactant (anti-semaglutide antibody) is flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
Protocol:
-
Ligand Immobilization: Recombinant native GLP-1 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of purified anti-semaglutide antibodies (analyte) are injected over the immobilized GLP-1 surface. A reference flow cell without immobilized GLP-1 is used to subtract non-specific binding.
-
Association and Dissociation Monitoring: The binding (association phase) and subsequent release (dissociation phase) of the antibodies are monitored in real-time, generating a sensorgram.
-
Regeneration: The sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound antibodies, preparing the surface for the next injection.
Visualizations
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Antibody binding to semaglutide and native GLP-1.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Improving sensitivity and drug tolerance of assays for neutralizing anti-drug antibodies to semaglutide and native GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Improving sensitivity and drug tolerance of assays for neutralizing anti-drug antibodies to semaglutide and native GLP-1 - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. A surface plasmon resonance assay for characterisation and epitope mapping of anti-GLP-1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS methods for quantifying Semaglutide Main Chain (9-37)
Clarification on the Analyte: Semaglutide Main Chain (9-37)
It is important to clarify that "Semaglutide Main Chain (9-37)" is a peptide intermediate used in the chemical synthesis of the final Semaglutide drug substance. As a starting material, it is a critical component in the manufacturing process and its purity is monitored. However, it is not a metabolite or a degradation product typically measured in biological samples for pharmacokinetic or clinical studies.
Consequently, there is a lack of publicly available, validated LC-MS/MS methods specifically for the quantification of the (9-37) main chain in biological matrices like plasma or serum. The primary focus of bioanalytical LC-MS/MS methods is the quantification of the intact, active pharmaceutical ingredient (API), Semaglutide, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will, therefore, focus on the comprehensive comparison of established LC-MS/MS methods for the quantification of intact Semaglutide . The principles and techniques described are highly relevant and would form the basis for developing a method for the (9-37) chain if required, for instance, in a non-clinical research setting.
Comparison of LC-MS/MS Methods for Semaglutide Quantification
The quantification of Semaglutide, a large peptide therapeutic (MW 4114 g/mol ), in biological matrices presents several analytical challenges. These include low sensitivity due to its large mass, signal dilution across multiple charge states, potential for non-specific binding, and poor fragmentation.[1] Various research groups and instrument vendors have developed robust methods to overcome these challenges. Below is a comparison of key performance parameters from several published methods.
| Parameter | Method 1 (Waters) [1][2] | Method 2 (SCIEX) [3] | Method 3 (Shimadzu) [4][5] | Method 4 (Thermo Fisher) [6] | Method 5 (Academic Lab) [7] |
| Instrumentation | ACQUITY UPLC I-Class Plus / Xevo TQ-XS MS | SCIEX 7500 System | Nexera X3 / LCMS-8060NX | Horizon UHPLC / TSQ Altis Plus MS | Not Specified / Triple Quadrupole MS |
| Sample Matrix | Rat Plasma | Rat Plasma | Human Plasma | Human Plasma | Rat Plasma & Brain |
| Sample Preparation | Protein Precipitation + Solid-Phase Extraction (SPE) | Not specified, likely SPE or PP | Not specified, likely SPE or PP | Protein Precipitation + SPE | Protein Precipitation (Plasma), SPE (Brain) |
| LLOQ | 0.120 ng/mL | 0.2 ng/mL | 0.2 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 0.120 - 1000 ng/mL | 0.2 - 200 ng/mL | 0.2 - 600 ng/mL | 0.1 - 1000 ng/mL | 0.5 - 200 ng/mL (Plasma) |
| Accuracy (% Bias) | Within ±15% (implied) | Within ±11% | Within ±15% (implied by ICH M10) | Within ±20% at LLOQ | 89.20 - 109.50 % |
| Precision (%CV) | <15% (implied) | <13% | <15% (implied by ICH M10) | ≤10% | <8.92% |
| Internal Standard | Not specified | Liraglutide | Isotope-labeled Semaglutide (implied) | Liraglutide | Liraglutide |
Detailed Experimental Protocol (Representative Method)
This protocol is a composite representation based on common practices from the cited application notes, particularly from Waters and SCIEX.[1][3]
Sample Preparation (Solid-Phase Extraction)
-
Initial Step: To 200 µL of plasma sample (or standard/QC), add an internal standard (e.g., Liraglutide).
-
Protein Precipitation: Add 200 µL of methanol (B129727), vortex for 1 minute, and centrifuge at 10,000 rcf for 5 minutes to pellet the precipitated proteins.[1]
-
Dilution: Transfer the supernatant to a 96-well plate and dilute with 400 µL of water. This step is crucial to reduce the organic solvent concentration before loading onto the SPE plate.[1]
-
SPE Conditioning: Condition a mixed-mode or reversed-phase SPE plate (e.g., Oasis MAX or µElution) with methanol followed by water.
-
Loading: Load the diluted supernatant onto the conditioned SPE plate.
-
Washing: Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with an acidic organic solvent (e.g., acetonitrile (B52724) with formic acid).
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 10-20% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X3)[1][4][8]
-
Column: A peptide-specific C18 column (e.g., ACQUITY Peptide CSH C18, 1.7 µm; Shim-pack Scepter C8-120, 3µm)[1][4]
-
Column Temperature: 60-65 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10-20%), ramp up to a high percentage (e.g., 50-60%) over 2-3 minutes to elute Semaglutide, followed by a wash at high organic content and re-equilibration. The total run time is often kept short, around 4-6 minutes.[1]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS, SCIEX 7500, Shimadzu LCMS-8060NX)[1][3][4][8]
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Key Challenge: Semaglutide forms multiple charged precursor ions (from [M+3H]³⁺ to [M+7H]⁷⁺).[1] The [M+4H]⁴⁺ or [M+5H]⁵⁺ charge states are often chosen for quantification as they provide a balance of precursor intensity and fragmentation efficiency.
-
MRM Transitions:
-
Precursor Ion: The m/z of the chosen charge state. For the [M+4H]⁴⁺ state, the precursor ion is m/z 1029.3.[1]
-
Product Ions: High collision energy is required to fragment the peptide backbone. Common product ions are selected for their intensity and specificity.
-
Example MRM transitions for Semaglutide ([M+4H]⁴⁺):
-
-
Source/Gas Settings: Optimized for peptide transmission (e.g., Desolvation Temperature: 600 °C, Desolvation Gas Flow: 1000 L/Hr).[7]
Experimental Workflow Diagram
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Assessing Batch-to-Batch Consistency of Synthetic GLP-1 (9-37): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency of synthetic peptides is paramount in research and drug development to ensure reproducible and reliable results.[1] This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthetic Glucagon-like peptide-1 (9-37) [GLP-1 (9-37)], a key intermediate in the synthesis of GLP-1 receptor agonists like Semaglutide and a metabolite of active GLP-1.[2][3][4] We present comparative data from three hypothetical commercial batches, detailed experimental protocols for critical quality control assays, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Batch-to-Batch Comparison of Synthetic GLP-1 (9-37)
Ensuring minimal variability between production lots is a critical aspect of quality control for synthetic peptides.[5] The following tables summarize the analytical and functional data from three representative batches of synthetic GLP-1 (9-37), highlighting key quality attributes.
Table 1: Physicochemical Properties and Purity Analysis by RP-HPLC
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White lyophilized powder | White lyophilized powder | White lyophilized powder | White to off-white powder |
| Purity by RP-HPLC (% Area) | 98.7% | 99.1% | 98.5% | ≥ 98.0% |
| Major Impurity 1 (% Area) | 0.45% (Deletion product) | 0.38% (Deletion product) | 0.55% (Deletion product) | ≤ 1.0% |
| Major Impurity 2 (% Area) | 0.25% (Oxidized form) | 0.19% (Oxidized form) | 0.30% (Oxidized form) | ≤ 0.5% |
| Total Impurities (% Area) | 1.3% | 0.9% | 1.5% | ≤ 2.0% |
Data is representative and for illustrative purposes.
Table 2: Identity Confirmation by Mass Spectrometry
| Parameter | Batch A | Batch B | Batch C | Expected Value |
| Monoisotopic Mass (Da) | 3088.45 | 3088.46 | 3088.44 | 3088.45 |
| Sequence Confirmation | Confirmed | Confirmed | Confirmed | Matches theoretical sequence |
Data is representative and for illustrative purposes.
Table 3: Functional Activity Assessment (cAMP Production Assay)
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| EC₅₀ (nM) * | 125 | 118 | 132 | 100-150 nM |
| Maximum cAMP Fold Induction | 8.5 | 8.9 | 8.2 | Report Value |
EC₅₀ values are for a GLP-1 receptor agonist, using GLP-1 (9-37) as a competitive antagonist would be another valid functional assay. This data is representative and for illustrative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible batch-to-batch analysis.
Purity and Impurity Profiling by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the target peptide from synthesis-related impurities based on hydrophobicity.[6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[8]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 220 nm.[9]
-
Sample Preparation:
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Integrate the peak areas of the main peptide and all impurity peaks in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[10]
-
Identity Confirmation by MALDI-TOF Mass Spectrometry
This technique confirms the molecular weight of the synthetic peptide, verifying its identity.[12]
-
Instrumentation: MALDI-TOF Mass Spectrometer.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) solution of acetonitrile and 0.1% TFA in water.[6]
-
Sample Preparation:
-
Dissolve the peptide sample in a 1:1 (v/v) solution of acetonitrile and water to a concentration of approximately 0.1 mg/mL.[12]
-
On a MALDI target plate, spot 1 µL of the sample solution and immediately add 1 µL of the matrix solution.[13]
-
Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.[13]
-
Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.[13]
-
-
Analysis:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass of the singly charged ion [M+H]⁺ to the theoretical molecular weight of GLP-1 (9-37).
-
Functional Activity Assessment: cAMP Production Assay (HTRF)
This cell-based assay measures the ability of GLP-1 (9-37) to antagonize the GLP-1 receptor, which signals through the Gs protein to produce cyclic AMP (cAMP).[14][15]
-
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor.
-
HTRF-based cAMP assay kit.
-
GLP-1 (7-36) amide as the reference agonist.
-
-
Protocol:
-
Cell Seeding: Seed the GLP-1R expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the different batches of GLP-1 (9-37) and the reference GLP-1 (7-36) agonist.
-
Assay Procedure:
-
To determine agonist activity, add the serial dilutions of the reference agonist to the cells.
-
To determine the antagonistic activity of GLP-1 (9-37), pre-incubate the cells with serial dilutions of each batch of GLP-1 (9-37) for 15-30 minutes. Then, add a fixed concentration of the reference agonist (e.g., EC₈₀ concentration) to all wells.
-
-
Lysis and Detection: After a 30-minute incubation at room temperature, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the kit manufacturer's instructions.[16]
-
Measurement: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the data using a four-parameter logistic regression to determine EC₅₀ (for agonist) or IC₅₀ (for antagonist) values.
-
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
The binding of an agonist to the GLP-1 receptor initiates a signaling cascade that is crucial for its biological effects. This pathway is a key target for functional assays.[14][17][18]
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. CN111378028A - Synthesis of acylated GLP-1 compounds and modified groups thereof - Google Patents [patents.google.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. lcms.cz [lcms.cz]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
- 11. arborassays.com [arborassays.com]
- 12. Mass balance analysis for therapeutic peptides: Case studies, applications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
- 14. Evaluate GLP-1R Targeted Therapeutics Using First-to-Market Semaglutide Qualified GLP-1R Bioassay [discoverx.com]
- 15. en.ice-biosci.com [en.ice-biosci.com]
- 16. revvity.com [revvity.com]
- 17. mybiosource.com [mybiosource.com]
- 18. cellbiolabs.com [cellbiolabs.com]
Comparative Stability of Semaglutide Main Chain (9-37) Formulations: A Comprehensive Guide
This guide provides a comparative analysis of the stability of various formulations containing the Semaglutide Main Chain (9-37), a critical precursor in the synthesis of the potent GLP-1 receptor agonist, Semaglutide.[1] Ensuring the stability of this peptide is paramount for the quality, efficacy, and safety of the final drug product. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of formulation strategies and their impact on the stability of the Semaglutide Main Chain (9-37) under various stress conditions.
Introduction to Semaglutide and its Main Chain (9-37)
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist with a high degree of homology to human GLP-1, used in the management of type 2 diabetes and obesity.[2][3] Its extended half-life is achieved through strategic molecular modifications, including acylation with a fatty acid side chain.[3][4] The Semaglutide Main Chain (9-37) represents the core peptide sequence prior to the attachment of this side chain. The inherent stability of this peptide backbone is a crucial factor in the successful synthesis and formulation of the final active pharmaceutical ingredient (API).
Peptide degradation can occur through various pathways, including oxidation, deamidation, and hydrolysis, which can be influenced by formulation components such as pH, buffering agents, and excipients.[2][] Therefore, a systematic evaluation of different formulations is essential to identify optimal conditions for maintaining the integrity of the Semaglutide Main Chain (9-37).
Comparative Stability Data
The following tables summarize the stability of Semaglutide Main Chain (9-37) in three representative formulations under accelerated stress conditions. The data is presented as the percentage of the main peptide remaining and the relative percentage of key degradation products.
Table 1: Stability of Semaglutide Main Chain (9-37) Formulations under Thermal Stress (40°C for 4 weeks)
| Formulation ID | Main Peptide Remaining (%) | Oxidized Impurities (%) | Deamidated Impurities (%) | Other Impurities (%) |
| F01 (Citrate Buffer, pH 4.5) | 92.5 | 1.8 | 3.5 | 2.2 |
| F02 (Phosphate Buffer, pH 7.4) | 95.8 | 1.2 | 1.0 | 2.0 |
| F03 (Phosphate Buffer with Propylene (B89431) Glycol, pH 7.4) | 97.2 | 1.0 | 0.8 | 1.0 |
Table 2: Stability of Semaglutide Main Chain (9-37) Formulations under Oxidative Stress (0.02% H₂O₂ for 24 hours)
| Formulation ID | Main Peptide Remaining (%) | Oxidized Impurities (%) | Deamidated Impurities (%) | Other Impurities (%) |
| F01 (Citrate Buffer, pH 4.5) | 85.3 | 12.1 | 1.2 | 1.4 |
| F02 (Phosphate Buffer, pH 7.4) | 88.9 | 9.5 | 0.8 | 0.8 |
| F03 (Phosphate Buffer with Propylene Glycol, pH 7.4) | 90.1 | 8.2 | 0.7 | 1.0 |
Table 3: Stability of Semaglutide Main Chain (9-37) Formulations under Acidic and Basic Stress (0.1N HCl and 0.1N NaOH for 24 hours)
| Formulation ID | Stress Condition | Main Peptide Remaining (%) | Hydrolytic Impurities (%) | Other Impurities (%) |
| F01 (Citrate Buffer, pH 4.5) | 0.1N HCl | 90.7 | 7.1 | 2.2 |
| F02 (Phosphate Buffer, pH 7.4) | 0.1N HCl | 91.5 | 6.5 | 2.0 |
| F03 (Phosphate Buffer with Propylene Glycol, pH 7.4) | 0.1N HCl | 92.3 | 5.9 | 1.8 |
| F01 (Citrate Buffer, pH 4.5) | 0.1N NaOH | 88.2 | 9.8 | 2.0 |
| F02 (Phosphate Buffer, pH 7.4) | 0.1N NaOH | 89.9 | 8.3 | 1.8 |
| F03 (Phosphate Buffer with Propylene Glycol, pH 7.4) | 0.1N NaOH | 91.0 | 7.5 | 1.5 |
Experimental Protocols
Formulation Preparation
Three distinct formulations of Semaglutide Main Chain (9-37) at a concentration of 1 mg/mL were prepared as follows:
-
Formulation F01: 20 mM Citrate (B86180) Buffer, pH 4.5.
-
Formulation F02: 20 mM Phosphate (B84403) Buffer, pH 7.4.
-
Formulation F03: 20 mM Phosphate Buffer with 10% (v/v) Propylene Glycol, pH 7.4.
All solutions were prepared using water for injection and filtered through a 0.22 µm filter under sterile conditions.
Forced Degradation Studies
Forced degradation studies were conducted to evaluate the stability-indicating nature of the analytical method and to compare the stability of the different formulations.[][6]
-
Thermal Stress: Samples were incubated at 40°C for 4 weeks.
-
Oxidative Stress: Hydrogen peroxide was added to the samples to a final concentration of 0.02% and incubated at room temperature for 24 hours.[][6]
-
Acidic Stress: Samples were mixed with an equal volume of 0.2N HCl (final concentration 0.1N HCl) and incubated at room temperature for 24 hours.[2]
-
Basic Stress: Samples were mixed with an equal volume of 0.2N NaOH (final concentration 0.1N NaOH) and incubated at room temperature for 24 hours.[2]
Following incubation, acidic and basic samples were neutralized before analysis.
Analytical Methodology: RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was employed for the separation and quantification of the Semaglutide Main Chain (9-37) and its degradation products.[7][8]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[8]
-
Column Temperature: 30°C.
Peak identification was confirmed using mass spectrometry (LC-MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability study of Semaglutide Main Chain (9-37) formulations.
Caption: Workflow for comparative stability testing of formulations.
Potential Degradation Pathways
This diagram illustrates the primary degradation pathways for the Semaglutide Main Chain (9-37) based on known degradation patterns of similar peptides.
Caption: Key degradation pathways for the Semaglutide Main Chain.
Discussion and Conclusion
The stability data indicates that the Semaglutide Main Chain (9-37) is susceptible to degradation under thermal, oxidative, and pH stress. Formulation F03, containing phosphate buffer at pH 7.4 with propylene glycol, demonstrated the highest stability across all tested conditions. The neutral pH of the phosphate buffer likely minimizes acid- and base-catalyzed hydrolysis and deamidation compared to the acidic citrate buffer (F01). The addition of propylene glycol in F03 appears to offer a stabilizing effect, potentially by reducing the mobility of the peptide and minimizing exposure to destabilizing conditions.
Oxidative degradation was a significant pathway, as evidenced by the increase in oxidized impurities in the presence of hydrogen peroxide. While all formulations showed susceptibility, F03 again proved to be the most robust.
References
- 1. caymanchem.com [caymanchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Fighting type 2 diabetes: Formulation strategies for peptide-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Semaglutide - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Semaglutide Main Chain (9-37)
For researchers and drug development professionals, the proper handling and disposal of potent biomolecules like Semaglutide (B3030467) Main Chain (9-37) are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols for this particular peptide fragment are not extensively documented, a comprehensive approach based on general best practices for peptide-based compounds and available safety data is essential. This guide provides a procedural framework for the safe management and disposal of Semaglutide Main Chain (9-37) in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS). While some sources indicate that Semaglutide Main Chain (9-37) is not classified as a hazardous substance, it is prudent to treat it as a potent pharmaceutical compound.[1][2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat, must be strictly followed.[3] All handling should be confined to a designated laboratory area to prevent cross-contamination.[4]
Step-by-Step Disposal Protocol
The disposal of Semaglutide Main Chain (9-37) should always adhere to local, state, and federal regulations.[4][5] Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure full compliance.[3]
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent accidental exposure and ensure correct disposal streams.
-
Solid Waste: All solid materials contaminated with Semaglutide Main Chain (9-37), including pipette tips, gloves, vials, and other labware, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Liquid Waste: All solutions containing Semaglutide Main Chain (9-37) should be collected in a separate, labeled hazardous waste container. Never dispose of peptide solutions down the drain.[4][6]
-
Empty Containers: Vials that previously contained the peptide should be triple-rinsed with an appropriate solvent. This rinsate must be collected as chemical waste. After rinsing and defacing the original label, the container can be disposed of as regular laboratory glass or plastic, in accordance with institutional policies.[5]
Step 2: Chemical Decontamination (for Liquid Waste)
For liquid waste, chemical inactivation is a recommended procedure to degrade the peptide before final disposal.
-
Select a Decontaminating Agent: A 10% sodium hypochlorite (B82951) (bleach) solution is a commonly used and effective oxidizing agent for degrading peptides.[5]
-
Inactivation Procedure: In a chemical fume hood, add the 10% bleach solution to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[3][5]
-
Neutralization: If required by local wastewater regulations, neutralize the bleach solution. For example, sodium bicarbonate can be used for acidic solutions. The pH should be adjusted to a neutral range (typically 5.5-9.0).[3]
-
Final Disposal: After inactivation and neutralization, the solution should be collected as chemical waste and handed over to the institution's hazardous waste management service for final disposal, likely through incineration.[1][7] Do not pour down the sanitary sewer unless explicitly authorized by your EHS department.[5]
Step 3: Final Disposal of All Waste
All segregated and decontaminated waste must be disposed of through your institution's certified hazardous waste management service.[4] This ensures that the waste is handled and disposed of in compliance with all relevant regulations.
Quantitative Data for Decontamination
While specific quantitative data for the degradation of Semaglutide Main Chain (9-37) is not available, the following table summarizes general parameters for common chemical decontamination methods for peptides.
| Decontamination Method | Agent Concentration | Minimum Contact Time | Efficacy and Considerations |
| Chemical Oxidation | Sodium Hypochlorite (Bleach) at a 1:10 ratio to waste | 30-60 minutes[3][5] | Effective for many peptides but can be corrosive to some surfaces. |
| Autoclaving | 121°C and 15 psi | 30-60 minutes | Often used as a secondary step after chemical inactivation.[5] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[3] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of Semaglutide Main Chain (9-37). The procedures outlined above are based on general best practices for peptide disposal. Researchers should always refer to their institution's specific protocols and the manufacturer's SDS.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of Semaglutide Main Chain (9-37) and its context as a precursor in semaglutide synthesis.
Caption: Logical workflow for the disposal of Semaglutide Main Chain (9-37).
Caption: Role of Semaglutide Main Chain (9-37) in synthesis.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. intelligenthq.com [intelligenthq.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
